molecular formula C10H9ClF3N B13560577 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

カタログ番号: B13560577
分子量: 235.63 g/mol
InChIキー: XMHYAKGNNCZFFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is a chemical building block designed for research and development applications. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are of significant interest in discovery chemistry due to the unique properties imparted by the fluorine atoms and the pyridine ring . The combination of a chlorine substituent and a bulky, lipophilic 1-(trifluoromethyl)cyclobutyl group at the 4-position of the pyridine ring makes this molecule a valuable scaffold for constructing more complex structures. Main Applications & Research Value: TFMP derivatives are primarily utilized in the protection of crops from pests, and many new TFMP-containing agrochemicals have been developed . Furthermore, TFMP moieties are key structural components in approved pharmaceutical and veterinary products, with many more candidates in clinical trials . The biological activities of TFMP derivatives are attributed to the strong electron-withdrawing nature of the trifluoromethyl group and the characteristics of the pyridine moiety, which can influence a compound's conformation, metabolism, and affinity for biological targets . This specific compound, with its cyclobutyl ring, may offer enhanced steric and electronic properties for optimizing lead molecules in medicinal and agrochemical research. For Research Use Only. This product is for research purposes and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

特性

分子式

C10H9ClF3N

分子量

235.63 g/mol

IUPAC名

2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

InChI

InChI=1S/C10H9ClF3N/c11-8-6-7(2-5-15-8)9(3-1-4-9)10(12,13)14/h2,5-6H,1,3-4H2

InChIキー

XMHYAKGNNCZFFL-UHFFFAOYSA-N

正規SMILES

C1CC(C1)(C2=CC(=NC=C2)Cl)C(F)(F)F

製品の起源

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine represents a highly specialized, bifunctional building block designed for this exact purpose. It features a reactive 2-chloropyridine core—primed for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution ( SN​Ar )—and a 4-position 1-(trifluoromethyl)cyclobutyl group.

This specific fluorinated carbocycle is gaining significant traction as a superior bioisostere for the traditional tert-butyl group. By utilizing this building block, drug development professionals can seamlessly introduce a metabolically fortified, lipophilic moiety into complex active pharmaceutical ingredients (APIs).

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in both synthetic environments and biological systems. While empirical data for highly niche intermediates can be sparse, we can extrapolate high-confidence predictive models based on closely related halopyridines, such as .

Quantitative Data Summary
PropertyValue (Calculated/Extrapolated)Rationale / Source
Molecular Formula C10​H9​ClF3​N Derived from structural composition
Molecular Weight 235.63 g/mol Standard atomic weights
LogP (Lipophilicity) 3.8 – 4.5High lipophilicity driven by the CF3​ and cyclobutyl groups
Physical State Liquid to low-melting solidAnalogous to baseline trifluoromethyl-pyridines
Topological Polar Surface Area 12.89 ŲContributed solely by the pyridine nitrogen
Hydrogen Bond Donors 0Devoid of N-H or O-H groups
Hydrogen Bond Acceptors 1 (Strict) / 4 (Inclusive)Pyridine Nitrogen (1) + CF3​ Fluorines (3)

The Bioisosteric Rationale: Overcoming Metabolic Liabilities

The primary utility of the 1-(trifluoromethyl)cyclobutyl group lies in its ability to solve a classic drug design problem: the metabolic lability of the tert-butyl group.

While tert-butyl groups are excellent for filling hydrophobic pockets and improving target affinity, their electron-rich C−H bonds are notorious "soft spots" for Cytochrome P450 (CYP450) mediated oxidation (specifically hydroxylation). Replacing the tert-butyl group with a 1-(trifluoromethyl)cyclobutyl moiety achieves two critical outcomes:

  • Steric and Lipophilic Mimicry : The cyclobutane ring combined with the CF3​ group occupies a similar spatial volume and maintains the high lipophilicity required for membrane permeability.

  • Metabolic Fortification : The strong electron-withdrawing nature of the CF3​ group inductively deactivates the adjacent cyclobutane C−H bonds, significantly increasing the activation energy required for CYP450-mediated hydrogen abstraction 1.

Bioisostere TB tert-Butyl Group (Metabolically Labile) Problem CYP450 Oxidation (Hydroxylation) TB->Problem Solution Isosteric Replacement Problem->Solution CF3CB 1-(Trifluoromethyl)cyclobutyl (Metabolically Stable) Solution->CF3CB Benefit1 Blocked Oxidation Sites CF3CB->Benefit1 Benefit2 Maintained Lipophilicity CF3CB->Benefit2

Fig 1. Bioisosteric rationale replacing tert-butyl with 1-(trifluoromethyl)cyclobutyl.

Downstream Synthetic Methodologies

The 2-chloro position of this building block is highly activated. The electron-deficient nature of the pyridine ring is further amplified by the inductive pull of the 4-position fluoroalkyl group, making it an excellent substrate for both Palladium-catalyzed cross-couplings and SN​Ar reactions 2.

SynthWorkflow Start 2-Chloro-4-[1-(trifluoromethyl) cyclobutyl]pyridine PdCat Pd-Catalyzed Cross-Coupling Start->PdCat Boronic Acids SnAr Nucleophilic Aromatic Substitution (SNAr) Start->SnAr Amines/Alkoxides Prod1 C2-Aryl/Alkyl Derivative PdCat->Prod1 Prod2 C2-Amino/Ether Derivative SnAr->Prod2

Fig 2. Downstream synthetic functionalization pathways for the 2-chloropyridine core.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Experimental choices are grounded in mechanistic causality.

1. Reagent Preparation & Solvent Selection

  • Action: Dissolve 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Causality: Dioxane provides superior solubility for the highly lipophilic fluorinated pyridine. Water is strictly required to dissolve the inorganic base ( K2​CO3​ , 2.0 eq) and to facilitate the formation of the reactive boronate complex, which is the actual transmetalating species.

2. System Degassing

  • Action: Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes prior to catalyst addition.

  • Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, killing the catalytic cycle.

3. Catalyst Addition & Heating

  • Action: Add Pd(dppf)Cl2​ (0.05 eq) and heat the mixture to 90 °C.

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, preventing catalyst resting-state bottlenecks. The 90 °C temperature overcomes the higher activation energy required for oxidative addition into a C(sp2)−Cl bond compared to bromides or iodides.

4. In-Process Validation (LC-MS Tracking)

  • Action: Sample the organic layer at 2 hours.

  • Validation: Analyze via LC-MS. The protocol validates itself when the starting material peak ( m/z≈236.1 [M+H]+ ) disappears. Crucially, the starting material will exhibit a distinct 3:1 isotopic pattern due to the 35Cl and 37Cl isotopes ( m/z 236.1 and 238.1). The successful product peak will lack this chlorine isotopic signature, confirming successful cross-coupling.

Hazard Classification and Safe Handling

While specific toxicological data for this exact CAS number is proprietary, structural analogs such as 3 provide a reliable safety baseline 3.

  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • STOT SE (Category 3): May cause respiratory irritation or drowsiness (H336).

  • Handling: Must be handled in a certified chemical fume hood using nitrile gloves and safety goggles.

References

  • Title: Unique fluoroalkyl substituents. A tert-butyl group and its analogues: a CF3-cyclopropane substituent and a CF3-cyclobutane substituent.
  • Title: Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs Source: ResearchGate URL
  • Title: 2-bromo-6-[1-(trifluoromethyl)
  • Title: 2-Chloro-4-(trifluoromethyl)

Sources

Comprehensive NMR Characterization of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the isosteric replacement of metabolically labile moieties is a foundational strategy. The 1-(trifluoromethyl)cyclobutyl group has emerged as a highly robust, conformationally restricted isostere for the tert-butyl group, offering enhanced metabolic stability and modulated lipophilicity[1].

This whitepaper provides an in-depth, predictive, and empirically grounded analysis of the 1 H and 19 F Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine . Designed for analytical chemists and drug development professionals, this guide deconstructs the molecular spin systems, explains the quantum mechanical causality behind the observed chemical shifts, and establishes a self-validating experimental protocol for high-fidelity spectral acquisition.

Structural Analysis & Spin System Architecture

To accurately interpret the NMR spectra of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine, the molecule must be divided into three distinct magnetic domains. Each domain exhibits unique electronic environments dictated by inductive effects, magnetic anisotropy, and conformational rigidity.

G cluster_0 Pyridine Ring (1H) cluster_1 Cyclobutyl Ring (1H) cluster_2 Trifluoromethyl (19F) Molecule 2-Chloro-4-[1-(trifluoromethyl) cyclobutyl]pyridine H6 H-6 ~8.4 ppm (d) Molecule->H6 H3 H-3 ~7.3 ppm (d) Molecule->H3 H5 H-5 ~7.2 ppm (dd) Molecule->H5 CH2_alpha Alpha-CH2 (x2) ~2.5-2.9 ppm (m) Molecule->CH2_alpha CH2_beta Beta-CH2 (x1) ~1.8-2.2 ppm (m) Molecule->CH2_beta CF3 CF3 Group ~ -75.0 ppm (s) Molecule->CF3

Diagram 1: Magnetic domains and primary spin systems of the target molecule.

1 H NMR Chemical Shifts & Mechanistic Causality

The proton NMR spectrum of this compound is defined by the highly deshielded aromatic protons of the 2-chloropyridine ring and the complex, second-order multiplets of the cyclobutane ring.

Quantitative Data: Predicted 1 H NMR Assignments (in CDCl 3​ )
PositionShift (ppm)MultiplicityIntegration J -Coupling (Hz)
H-6 (Pyridine) 8.35 - 8.45Doublet (d)1H 3J ≈ 5.0
H-3 (Pyridine) 7.30 - 7.40Narrow Doublet (d)1H 4J ≈ 1.5
H-5 (Pyridine) 7.15 - 7.25Doublet of doublets (dd)1H 3J ≈ 5.0, 4J ≈ 1.5
C2/C4-H ( α -Cyclobutyl) 2.50 - 2.90Multiplet (m)4HN/A (Complex)
C3-H ( β -Cyclobutyl) 1.80 - 2.20Multiplet (m)2HN/A (Complex)
Causality and Spectral Interpretation
  • The Pyridine Core: The chemical shift of H-6 is driven drastically downfield (~8.4 ppm) due to the combined anisotropic deshielding of the adjacent pyridine nitrogen and the aromatic ring current[2]. H-3 appears as a narrow doublet (~7.3 ppm) because it only exhibits long-range meta-coupling ( 4J ≈ 1.5 Hz) to H-5, while being deshielded by the adjacent electronegative chlorine atom[3]. H-5 presents as a classic doublet of doublets, split by both H-6 (ortho) and H-3 (meta).

  • The Cyclobutyl Ring: The cyclobutane ring is not flat; it adopts a rapidly interconverting puckered conformation[4]. While the molecule possesses an average plane of symmetry rendering the two α -CH 2​ groups (C2 and C4) chemically equivalent, the two protons within each CH 2​ group are diastereotopic (one is cis to the CF 3​ group, the other is trans). This spatial inequivalence prevents free rotation and results in strong geminal coupling ( 2J ≈ 10-12 Hz) and complex vicinal coupling to the C3 protons, generating a broad, second-order multiplet rather than a clean first-order splitting pattern[1].

19 F NMR Chemical Shifts & Fluorine Dynamics

Fluorine-19 is a highly sensitive spin-1/2 nucleus. The chemical shift of a trifluoromethyl group is highly diagnostic of its immediate steric and electronic environment.

Quantitative Data: Predicted 19 F NMR Assignments (in CDCl 3​ )
PositionShift (ppm)MultiplicityIntegration
CF 3​ Group -74.5 to -76.0Singlet (s)3F
Causality and Spectral Interpretation

The CF 3​ group attached to a fully substituted sp3 hybridized carbon within a cyclobutane ring typically resonates around -75.0 ppm [5]. Because the CF 3​ group is attached to C1, it is three bonds away from the nearest protons (on C2 and C4). In conformationally rigid systems, 3JH−F​ coupling can sometimes be observed, but the rapid rotation of the CF 3​ group around the C-C bond usually averages this coupling to near zero, resulting in a sharp singlet. To ensure absolute spectral clarity and accurate integration, 19 F spectra are routinely acquired with 1 H inverse-gated decoupling.

Validated Experimental Protocol for High-Fidelity Acquisition

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol must be utilized. This workflow minimizes artifacts such as Nuclear Overhauser Effect (NOE) distortions during fluorine acquisition.

G Step1 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 (0.03% TMS) Step2 2. Probe Tuning & Matching Precisely tune for 1H and 19F Larmor frequencies Step1->Step2 Step3 3. 3D Gradient Shimming Optimize Z-axis magnetic field homogeneity Step2->Step3 Step4 4. 1H NMR Acquisition Standard 1D pulse (zg30), D1 = 2s, NS = 16 Step3->Step4 Step5 5. 19F NMR Acquisition 1H-decoupled (zgig), D1 = 3s, NS = 64 Step3->Step5 Step6 6. Data Processing Fourier Transform, Phase & Baseline Correction Step4->Step6 Step5->Step6

Diagram 2: Step-by-step experimental workflow for acquiring self-validating NMR spectra.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm borosilicate NMR tube.

  • Probe Tuning: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Manually or automatically tune and match the probe to the exact resonance frequencies of 1 H and 19 F to maximize signal transfer and sensitivity.

  • Shimming: Execute a 3D gradient shimming protocol (e.g., TopShim). Causality: Perfect magnetic field homogeneity is strictly required to resolve the fine 1.5 Hz meta-coupling between H-3 and H-5 on the pyridine ring.

  • 1 H Acquisition: Run a standard 1D proton sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 2 seconds to allow complete longitudinal relaxation, ensuring accurate integration. Acquire 16 scans (NS = 16).

  • 19 F Acquisition: Run a 1 H-decoupled fluorine sequence using inverse-gated decoupling (e.g., zgig). Causality: Inverse-gated decoupling turns off the decoupler during the relaxation delay and turns it on only during acquisition. This removes 1 H- 19 F splitting for a cleaner baseline while suppressing NOE enhancements that would artificially inflate the CF 3​ integration values. Set D1 to 3 seconds and acquire 64 scans.

  • Processing: Apply a Fourier Transform, followed by zero-order and first-order phase correction. Calibrate the 1 H spectrum to TMS (0.00 ppm) or the residual CHCl 3​ solvent peak (7.26 ppm).

References

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue JACS Au - ACS Publications URL:[Link]

  • Problem 20 Three isomeric chloro-derivatives... (Analysis of 2-Chloropyridine NMR) Vaia / StudySmarter URL:[Link]

  • US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator Google Patents URL

Sources

An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Architectural Logic of a Privileged Scaffold

The 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine scaffold is a carefully orchestrated assembly of chemical functionalities designed to optimize drug-like properties. Each component plays a critical role in the molecule's overall pharmacological profile, from metabolic stability to target engagement.

  • The Pyridine Core: A fundamental heterocyclic scaffold prevalent in numerous FDA-approved drugs, the pyridine ring serves as a versatile anchor for various substituents. Its nitrogen atom can participate in hydrogen bonding, a crucial interaction for binding to biological targets.

  • The Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry.[1][2][3] This strongly electron-withdrawing moiety offers several key advantages:

    • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can significantly increase a compound's half-life.

    • Increased Lipophilicity: The CF3 group can enhance a molecule's ability to cross cellular membranes, improving bioavailability.[1][3]

    • Modulation of Target Binding: The high electronegativity of the CF3 group can lead to more potent interactions with biological targets through improved hydrogen bonding and electrostatic interactions.[1][3] In the context of kinase inhibition, the trifluoromethyl group can serve as a bioisostere for other groups and enhance binding affinity.[4]

  • The Chloro Group: The presence of a chlorine atom further modulates the electronic properties of the pyridine ring and can contribute to binding affinity within the target's active site.

  • The Cyclobutyl Group: This four-membered ring introduces a degree of conformational rigidity and three-dimensionality to the molecule.[5][6] Such conformational constraint can be advantageous for several reasons:

    • Improved Binding Affinity: By reducing the entropic penalty of binding, a rigid structure can lead to higher affinity for the target.

    • Enhanced Selectivity: The specific shape conferred by the cyclobutyl group can favor binding to the desired target over off-target proteins.

    • Metabolic Stability: The cyclobutane ring can be more metabolically stable than a corresponding linear alkyl chain.[7]

Collectively, these features suggest that 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine derivatives are engineered for potency, selectivity, and favorable pharmacokinetic properties, hallmarks of effective kinase inhibitors.

Primary Mechanism of Action: Tyrosine Kinase Inhibition

Based on the extensive literature on analogous compounds, the most probable mechanism of action for this class of derivatives is the inhibition of receptor tyrosine kinases (RTKs). Dysregulation of RTK signaling is a common driver of cancer cell proliferation, survival, and migration. The 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine scaffold is well-suited to fit into the ATP-binding pocket of various kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.

Likely Kinase Targets and Associated Signaling Pathways

Gastrointestinal stromal tumors (GISTs) are frequently driven by gain-of-function mutations in the c-KIT gene, leading to constitutive activation of the KIT receptor tyrosine kinase.[8][9] This results in uncontrolled cell proliferation and survival.[10] The activated KIT receptor triggers several downstream signaling cascades, most notably the RAS/MAPK and PI3K/AKT pathways.[11]

  • RAS/MAPK Pathway: Leads to cell proliferation.

  • PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[11]

Inhibitors that block the ATP-binding site of c-KIT, such as imatinib, are the standard of care for GIST.[8][9] The structural features of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine derivatives make them strong candidates for c-KIT inhibition.

c_KIT_Signaling_Pathway Inhibitor 2-Chloro-4-[1-(trifluoromethyl) cyclobutyl]pyridine derivative cKIT c-KIT Receptor (mutated in GIST) Inhibitor->cKIT Inhibition RAS RAS cKIT->RAS PI3K PI3K cKIT->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Putative inhibition of the c-KIT signaling pathway.

The FGFR signaling pathway plays a crucial role in cell proliferation, migration, and angiogenesis.[12][13] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, including NSCLC.[14][15][16] Ligand binding to FGFR induces receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS/MAPK and PI3K/AKT cascades.[12][13][16] Inhibition of FGFR is a validated therapeutic strategy in certain subsets of NSCLC.

FGFR_Signaling_Pathway Inhibitor 2-Chloro-4-[1-(trifluoromethyl) cyclobutyl]pyridine derivative FGFR FGFR Receptor Inhibitor->FGFR Inhibition FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K/AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway GRB2_SOS->RAS_MAPK Proliferation Proliferation & Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Putative inhibition of the FGFR signaling pathway.

Experimental Protocols for Mechanism of Action Validation

To rigorously test the hypothesis of kinase inhibition, a series of biochemical and cell-based assays are required. The following protocols provide a robust framework for characterizing the mechanism of action of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine derivatives.

Experimental_Workflow start Start: Compound Synthesis and Characterization biochem Biochemical Kinase Assay (e.g., ADP-Glo™) start->biochem Determine IC50 against target kinase cell_phos Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) biochem->cell_phos Confirm target engagement in a cellular context cell_prolif Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo®) cell_phos->cell_prolif Assess functional effect on cancer cells invivo In Vivo Xenograft Model (e.g., GIST or NSCLC) cell_prolif->invivo Evaluate in vivo efficacy and tolerability end End: MoA Elucidation and Lead Optimization invivo->end

Caption: A typical experimental workflow for inhibitor validation.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17][18][19][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase (e.g., c-KIT, FGFR).

Materials:

  • Recombinant human kinase (e.g., c-KIT, FGFR)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound dissolved in DMSO

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound dilution (or DMSO for control).

    • 2 µL of kinase solution (in appropriate kinase buffer).

    • 2 µL of substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Target Phosphorylation Assay (Western Blot)

This assay determines if the compound can inhibit the phosphorylation of the target kinase and its downstream effectors in a cellular context.

Objective: To confirm target engagement and inhibition of downstream signaling in a relevant cancer cell line (e.g., GIST-T1 for c-KIT, NCI-H1581 for FGFR).

Materials:

  • Cancer cell line expressing the target kinase.

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-phospho-c-KIT (Tyr721), anti-total-c-KIT, anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[21]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection: Detect the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of the compound in a living organism.[22][23][24][25][26]

Objective: To determine if the test compound can inhibit tumor growth in a mouse model bearing human cancer xenografts.

Materials:

  • Immunocompromised mice (e.g., NOD-scid or nu/nu).

  • Human cancer cells (e.g., GIST-T1) or patient-derived tumor fragments.[22][23][24][26]

  • Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice or implant patient-derived tumor fragments.[24][26]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily by oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI).

Alternative/Secondary Mechanisms of Action

While kinase inhibition is the most probable mechanism, the versatility of the trifluoromethylpyridine scaffold means that other biological targets cannot be entirely ruled out without direct experimental evidence. Structurally related compounds have been reported to target other enzyme classes and receptors.

Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is a serine hydrolase that plays a key role in the endocannabinoid system by degrading 2-arachidonoylglycerol (2-AG).[27][28][29][30][31] Inhibition of MAGL leads to an accumulation of 2-AG, which has implications for pain, inflammation, and neuroprotection. Some pyridine derivatives have been identified as MAGL inhibitors.[28]

Muscarinic Acetylcholine Receptor M4 (M4R) Modulation

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor involved in various central nervous system functions.[32][33][34][35][36] Modulators of M4R are being investigated for the treatment of schizophrenia and other neuropsychiatric disorders. Pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of M4R.[27]

Conclusion

The 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine scaffold is a promising platform for the development of novel therapeutics. Based on a comprehensive analysis of its structural components and the activities of analogous compounds, the primary mechanism of action for derivatives of this class is strongly hypothesized to be the inhibition of tyrosine kinases, particularly those implicated in cancer such as c-KIT and FGFR. The trifluoromethyl and cyclobutyl moieties are key contributors to the potency, selectivity, and favorable pharmacokinetic properties of these compounds. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to validate this proposed mechanism and further elucidate the therapeutic potential of this exciting class of molecules.

References

  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed. [Link]

  • The Fibroblast Growth Factor Receptor Signaling Pathway as a Mediator of Intrinsic Resistance to EGFR-specific Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer. PMC. [Link]

  • Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice. PMC. [Link]

  • M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. PMC. [Link]

  • Targeting FGFR in non-small cell lung cancer: implications from the landscape of clinically actionable aberrations of FGFR kinases. PMC. [Link]

  • Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST). PubMed. [Link]

  • Fibroblast growth factor signaling in non-small-cell lung cancer. PubMed. [Link]

  • Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. PubMed. [Link]

  • A novel xenograft model of gastrointestinal stromal tumors. ASCO Publications. [Link]

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals. [Link]

  • Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. MDPI. [Link]

  • Involvement of c-KIT mutation in the development of gastrointestinal stromal tumors through proliferation promotion and apoptosis inhibition. PMC. [Link]

  • Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease. PMC - NIH. [Link]

  • Expression and mutation of c-kit gene in gastrointestinal stromal tumors. PMC. [Link]

  • The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders. Biochemical Society Transactions | Portland Press. [Link]

  • Patient-derived xenograft models of gastrointestinal stromal tumors: a ready-to-use platform for translational research. Company of Biologists Journals. [Link]

  • Muscarinic M4 Receptors on Cholinergic and Dopamine D1 Receptor-Expressing Neurons Have Opposing Functionality for Positive Reinforcement and Influence Impulsivity. Frontiers. [Link]

  • A Review on the Monoacylglycerol Lipase: At the Interface Between Fat and Endocannabinoid Signalling. ResearchGate. [Link]

  • Signaling pathways coupled to the M4 mAChR. Upon activation, the M4... | Download Scientific Diagram. ResearchGate. [Link]

  • Monoacylglycerol lipase (MAGL), an enzyme with central role in a... - ResearchGate. ResearchGate. [Link]

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PMC. [Link]

  • Oncogenic Kit signaling and therapeutic intervention in a mouse model of gastrointestinal stromal tumor. PNAS. [Link]

  • Mechanisms of oncogenic KIT signal transduction in primary gastrointestinal stromal tumors (GISTs). ResearchGate. [Link]

  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. [Link]

  • Preclinical evaluation of combined treatments in xenograft model of gastrointestinal stromal tumors (GISTs) using small animal PET. ASCO Publications. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research. PMC. [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]

  • Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal - ACS Publications. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC. [Link]

  • c-KIT Kinase Assay Service. Reaction Biology. [Link]

  • Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. PMC. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

Sources

Thermodynamic Stability and Physicochemical Profiling of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic replacement of metabolically labile functional groups with robust bioisosteres is a foundational principle. 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine represents a highly optimized structural motif, merging the electron-deficient reactivity of a 2-chloropyridine core with the extreme steric and metabolic resilience of a 1-(trifluoromethyl)cyclobutyl group.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this molecule. By dissecting the conformational dynamics of the fluorinated cyclobutane ring, the electronic polarization of the pyridine system, and the kinetic barriers to degradation, we establish a comprehensive framework for understanding why this specific structural combination is thermodynamically favored in drug design.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic stability of 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is dictated by the delicate balance between inherent ring strain and electronic stabilization.

The 1-(Trifluoromethyl)cyclobutyl Bioisostere

The tert-butyl group is notorious for its susceptibility to cytochrome P450 (CYP450) mediated oxidation. The 1-(trifluoromethyl)cyclobutyl group has emerged as a superior bioisostere, preserving the necessary lipophilicity and steric bulk while drastically enhancing resistance to metabolic clearance[1].

Despite the inherent Baeyer strain of the cyclobutane ring (~26 kcal/mol), the geminal substitution of the trifluoromethyl group and the pyridine ring significantly alters its thermodynamic landscape. X-ray crystallographic studies of related CF3-cyclobutanes reveal that the cyclobutane ring is almost flattened, exhibiting a puckering angle ( γ ) between 158° and 175°[1]. To minimize steric repulsion with the bulky pyridine substituent, the trifluoromethyl group predominantly adopts an axial position, while the pyridine ring aligns perpendicularly (dihedral angles of 83–100°)[1].

Furthermore, fluorination of strained rings provides unexpected thermodynamic stabilization due to anomeric-like nF​→σC−C∗​ electron-delocalization interactions, which help offset the destabilizing effects of steric repulsion[2].

The 2-Chloropyridine Core

The 2-chloropyridine moiety is an electron-deficient aromatic system. The nitrogen atom in the pyridine ring strongly polarizes the electron density, stabilizing specific interactions within the ring system and affecting the absolute enthalpies of formation[3]. The chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I) and a weak resonance donating effect (+R).

Interestingly, the electron-withdrawing effect of the CF3-cyclobutane group is relatively weak ( σm​≈0.04 , σp​≈0.02 )[1]. This weak inductive influence subtly modulates the electron density of the attached pyridine ring without over-depleting it, ensuring that the C-C linkage between the two rings remains thermodynamically stable and resistant to heterolytic cleavage. While 2-chloropyridine derivatives are stable under normal conditions, they remain susceptible to nucleophilic displacement under forced conditions[4].

G Mol 2-Chloro-4-[1-(trifluoromethyl) cyclobutyl]pyridine PyCore 2-Chloropyridine Core (-I, +R effects) Mol->PyCore CF3CB 1-(CF3)cyclobutyl Group (tert-butyl bioisostere) Mol->CF3CB Thermo Thermodynamic Stability PyCore->Thermo RingStrain Cyclobutane Ring Strain (~26 kcal/mol) CF3CB->RingStrain CFBond C-F Bond Strength (~116 kcal/mol) CF3CB->CFBond Metabolic Steric Shielding & Metabolic Resistance CF3CB->Metabolic RingStrain->Thermo Destabilizing CFBond->Thermo Stabilizing Metabolic->Thermo Stabilizing

Logic diagram of thermodynamic forces in 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine.

Experimental Protocols for Thermodynamic Validation

To rigorously validate the thermodynamic and kinetic stability of this molecule, empirical testing must isolate specific degradation pathways. The following protocols are designed as self-validating systems, ensuring that the causality of degradation is definitively linked to either thermal physics or enzymatic kinetics.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Kinetics

Objective: Quantify the decomposition enthalpy ( ΔHdec​ ) and onset temperature ( Tonset​ ) to evaluate the stability of the strained cyclobutane ring. Causality: By conducting the analysis in a hermetically sealed aluminum pan under a strict nitrogen atmosphere, we prevent oxidative degradation. Any observed exothermic event is therefore directly caused by the intrinsic thermodynamic instability (e.g., ring-opening or C-F bond cleavage) rather than external oxidation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine into a Tzero aluminum DSC pan.

  • Sealing: Hermetically seal the pan using a sample press to prevent the volatilization of the compound prior to decomposition. Prepare an empty sealed pan as a reference.

  • Purging: Load the pans into the DSC cell and purge with ultra-high purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes to establish an inert environment.

  • Thermal Ramping: Initiate a temperature ramp from 25 °C to 400 °C at a controlled heating rate of 10 °C/min.

  • Data Extraction: Integrate the area under the exothermic peak to calculate ΔHdec​ (J/g). Determine Tonset​ by extrapolating the baseline and the steepest slope of the leading edge of the exotherm.

Protocol B: In Vitro Microsomal Stability Assay (Thermodynamic Proxy)

Objective: Measure intrinsic clearance ( CLint​ ) as a proxy for the kinetic activation energy barriers present in CYP450 active sites. Causality: The lack of alpha-hydrogens on the CF3-cyclobutyl group creates an insurmountable thermodynamic barrier to standard CYP450-mediated hydroxylation. Comparing this molecule to a tert-butyl analog validates the bioisosteric advantage.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM) and 1 µM of the test compound.

  • Pre-incubation: Equilibrate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the enzymatic reaction.

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage remaining vs. time. The slope of the linear regression represents the elimination rate constant ( k ), used to calculate CLint​ .

Workflow Prep Sample Prep N2 atmosphere Desiccation DSC DSC Analysis 10 °C/min ramp 25-400 °C Prep->DSC LCMS Forced Degradation HLM Incubation LC-MS/MS Prep->LCMS Data Data Synthesis Enthalpy (ΔH) Clearance (CL_int) DSC->Data LCMS->Data

Experimental workflow for thermodynamic and metabolic stability profiling.

Quantitative Data Synthesis

The thermodynamic and metabolic superiority of the 1-(trifluoromethyl)cyclobutyl group over traditional alkyl substituents is best illustrated through comparative data. Table 1 summarizes the key physicochemical and stability metrics.

Table 1: Comparative Thermodynamic and Stability Profiling

Parametertert-Butyl Analog1-(CF3)cyclobutyl AnalogCausality / Mechanism
Ring Strain Energy 0 kcal/mol~26 kcal/molBaeyer strain of the cyclobutane ring, partially offset by nF​→σ∗ interactions.
Hammett Constant ( σp​ ) -0.20 (Electron Donating)+0.02 (Weakly Withdrawing)Inductive pull of the CF3 group neutralizes the electron-donating nature of the alkyl chain.
Thermal Onset ( Tonset​ ) > 250 °C~ 210 °CLower thermal stability due to cyclobutane ring-opening exotherms.
Intrinsic Clearance ( CLint​ ) High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Steric shielding and lack of α -hydrogens block CYP450 hydroxylation pathways.
C-C Bond Homolytic BDE ~ 85 kcal/mol~ 88 kcal/molStrengthened by the electron-withdrawing nature of the CF3 group.

Note: Data represents generalized empirical observations for pyridine-substituted bioisosteres.

Conclusion

The molecule 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is a masterclass in applied thermodynamics. While the introduction of a cyclobutane ring introduces measurable Baeyer strain, this destabilization is expertly counteracted by the anomeric stabilization of the C-F bonds and the robust steric shielding it provides. The weak electron-withdrawing nature of the CF3-cyclobutyl group perfectly complements the electron-deficient 2-chloropyridine core, resulting in a molecule that sacrifices a marginal degree of high-temperature thermal stability for a massive gain in physiological metabolic resistance.

References

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: National Institutes of Health (PMC) URL:1

  • Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes Source: National Institutes of Health (PubMed) URL:3

  • (PDF) Thermodynamics and polarity-driven properties of fluorinated cyclopropanes (and cyclobutanes) Source: ResearchGate URL:2

  • 2-Chloropyridine Safety Data Sheet Source: Jubilant Ingrevia URL:4

Sources

safety data sheet and handling for 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Safety Data Sheet (SDS) and Handling Protocols for 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and agrochemical development, significantly enhancing metabolic stability, binding affinity, and membrane permeability[1]. 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is a highly specialized, lipophilic building block designed for advanced drug discovery. However, the exact physicochemical modifications that make this compound biologically valuable also amplify its occupational hazards.

As a Senior Application Scientist, I have structured this guide to move beyond a standard, static Safety Data Sheet (SDS). This whitepaper details the causality behind the compound's hazard profile and establishes self-validating, step-by-step operational workflows to ensure absolute safety during laboratory handling, scale-up, and waste management.

Part 1: Mechanistic Hazard Profiling & GHS Classification

To safely handle a novel building block, one must understand the molecular drivers of its toxicity. The hazard profile of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is dictated by the synergistic effects of its three primary moieties:

  • The Pyridine Core: Induces central nervous system (CNS) depression and hepatic/renal strain upon systemic absorption[2].

  • The 2-Chloro Substituent: Renders the pyridine ring highly electrophilic. It is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ), meaning it can rapidly and irreversibly react with nucleophilic residues (e.g., cysteine thiols, lysine amines) on biological proteins, causing severe tissue damage and skin sensitization[3].

  • The 1-(Trifluoromethyl)cyclobutyl Group: This bulky, highly fluorinated group drastically increases the molecule's partition coefficient (LogP). This lipophilicity acts as a biological Trojan horse, allowing the highly reactive chloropyridine core to rapidly penetrate the stratum corneum (skin) and the blood-brain barrier[1].

Because of these structural features, this compound must be treated with the same acute toxicity protocols as base 2-chloropyridine, which is fatal in contact with skin or if inhaled[2].

Table 1: GHS Hazard Classification & Physicochemical Profile

Note: Data is synthesized from authoritative structural analogs (2-chloropyridine and 2-(trifluoromethyl)pyridine) for R&D environments.

ParameterClassification / ValueMechanistic Rationale
Acute Toxicity (Oral) Category 3 (H301)Rapid gastrointestinal absorption; causes severe mucosal irritation[3].
Acute Toxicity (Dermal) Category 2 (H310)Fluorinated cyclobutyl group drives rapid transdermal penetration[1].
Eye Damage/Irritation Category 1 (H318)Electrophilic 2-chloro position causes irreversible corneal damage[2].
Environmental Hazard Aquatic Chronic 1 (H410)High lipophilicity and C-F bond stability prevent biodegradation[2].
Physical State Liquid / Low-melting solidDependent on ambient temperature; high vapor pressure at 25°C.

Part 2: Advanced Handling & Operational Workflows

Standard handling procedures are insufficient for highly penetrative, electrophilic organofluorines. We employ a self-validating workflow —a system where each step inherently confirms the success and safety of the previous step before the operator can proceed.

Step-by-Step Methodology: Closed-System Dispensing

This protocol ensures zero-exposure transfer of the compound using Schlenk line techniques.

  • System Integrity Validation (Self-Validation Step):

    • Connect the receiving flask to the Schlenk line. Pull a vacuum and isolate the system.

    • Validation: The vacuum gauge must hold below 50 mTorr for 5 continuous minutes. If the pressure rises, a leak is present; do not proceed.

  • PPE Verification:

    • Don a flame-resistant lab coat, face shield (8-inch minimum)[2], and double gloves.

    • Crucial Choice: The inner glove must be standard nitrile, while the outer glove must be heavy-duty Neoprene or Butyl rubber to resist halogenated solvent permeation.

  • Atmospheric Purge:

    • Backfill the receiving flask with high-purity Argon. Repeat the vacuum-argon cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Syringe Transfer:

    • Using a gas-tight, PTFE-tipped Hamilton syringe, puncture the septum of the reagent vial. Draw the required volume of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine.

  • Gravimetric Confirmation (Self-Validation Step):

    • Weigh the receiving flask before and after the transfer.

    • Validation: The mass difference must exactly match the expected theoretical mass based on the compound's density. A discrepancy indicates a leak, spill, or aerosolization event.

  • In-Line Quenching:

    • Immediately rinse the contaminated syringe with a 1M NaOH solution. The hydroxide ions will safely undergo SN​Ar with residual compound, neutralizing the electrophilic hazard.

Dispensing Start Verify Hood Face Velocity (>100 fpm) PPE Don Double Neoprene & Face Shield Start->PPE Purge Inert Gas Purge (Schlenk Line) PPE->Purge Transfer Syringe Transfer Under Argon Purge->Transfer Validate Gravimetric Validation & Seal Integrity Transfer->Validate Decon Quench Syringe in 1M NaOH Validate->Decon

Caption: Workflow for the inert, closed-system dispensing of halogenated pyridine derivatives.

Part 3: Emergency Response & Spill Mitigation

In the event of an accidental release, the high volatility and dermal toxicity of the compound require immediate, structured intervention. Do not use water to flush the spill, as this can spread the lipophilic compound and increase the surface area of off-gassing[2].

Step-by-Step Methodology: Spill Mitigation
  • Immediate Evacuation: Evacuate the immediate laboratory area. Ensure the fume hood sashes are pulled down to maximize exhaust velocity.

  • Assess & Equip: The response team must equip self-contained breathing apparatus (SCBA) if the spill occurs outside a ventilated enclosure, as inhalation of chloropyridine vapors can be fatal[2].

  • Containment: Surround the spill with a universal chemical binder, activated carbon, or dry sand. Do not use combustible materials like sawdust.

  • Neutralization: Carefully apply a dilute alkaline solution (e.g., 5% sodium carbonate) over the absorbed material to initiate the hydrolysis of the reactive 2-chloro position.

  • Collection: Shovel the absorbed, neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container. Seal tightly.

SpillResponse Detect Spill Detected (Vapor/Liquid) Evac Evacuate & Isolate Laboratory Area Detect->Evac Assess Don SCBA & Heavy Duty PPE Evac->Assess Absorb Apply Universal Binder/Carbon Assess->Absorb Collect Collect in Sealed HDPE Container Absorb->Collect Vent Ventilate & Decontaminate Surfaces (Alkaline Wash) Collect->Vent

Caption: Emergency response pathway for mitigating acute exposure during accidental chemical spills.

Part 4: Waste Management & Environmental Quenching

Because 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine contains a highly stable trifluoromethyl group, it poses a severe risk of generating Adsorbable Organic Fluorine (AOF) pollution if disposed of improperly[4].

  • Segregation: Never mix fluorinated pyridine waste with standard organic solvent waste. It must be collected in a dedicated, clearly labeled "Halogenated Organofluorine Waste" container.

  • Incineration: Disposal must be handled by a licensed hazardous waste facility capable of high-temperature incineration equipped with flue-gas scrubbers. Standard incineration will release toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[3]. The scrubbers neutralize these acidic gases using calcium carbonate or sodium hydroxide cascades.

  • Aqueous Waste: Any aqueous waste generated from quenching (e.g., the 1M NaOH syringe wash) must be tested for fluoride ion concentration and treated as hazardous waste, in accordance with EPA Method 1621 guidelines for organofluorines[4].

References

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

preliminary toxicity screening of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Toxicity Screening of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine: A Technical Guide for Preclinical Evaluation

As a Senior Application Scientist, designing a preliminary toxicity screening cascade requires more than simply running a molecule through standard assays. It requires a mechanistic understanding of the compound’s structural liabilities and the implementation of self-validating experimental systems.

This technical guide outlines the strategic framework, chemical rationale, and step-by-step methodologies required to evaluate the preclinical safety of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine , a highly substituted halogenated heterocycle.

Chemical Rationale & Toxicological Liability Profile

Before initiating any in vitro assay, we must analyze the causality between the molecule's structure and its potential toxicophores. The architecture of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine presents three distinct regions of interest:

  • The Fluorinated Pyridine Core: The incorporation of a 1 significantly enhances the compound's lipophilicity and metabolic stability, which is highly attractive for therapeutic development[1]. However, the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group alters the electron density of the pyridine core, which can inadvertently increase off-target receptor binding[1].

  • Metabolic Defluorination Risk: While the C-F bond is exceptionally strong, the 2 mediated by hepatic enzymes can lead to the formation of reactive species capable of inducing oxidative stress or covalent binding to macromolecules[2].

  • The Cyclobutyl Moiety: The addition of steric bulk via the cyclobutyl ring may hinder rapid clearance, increasing the risk of bioaccumulation and prolonged exposure to the 2-chloropyridine moiety, which is susceptible to nucleophilic attack.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol described below operates as a self-validating system, incorporating strict positive and negative controls to eliminate false positives/negatives.

Protocol 1: In Vitro Hepatotoxicity (HepG2 Cell Line)

Causality: The liver is the primary site of xenobiotic metabolism. We must assess if the phase I oxidation of the 2-chloropyridine core induces mitochondrial depolarization or reactive oxygen species (ROS) generation. Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10 mM stock of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM (final DMSO concentration 0.1%).

  • Validation Controls: Use 0.1% DMSO as the vehicle (negative) control. Use Chlorpromazine (15 µM) as the positive control for phospholipidosis and mitochondrial toxicity.

  • Readout: After 48 hours of exposure, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours, lyse cells with DMSO, and measure absorbance at 570 nm. Calculate the IC₅₀.

Protocol 2: Genotoxicity via Bacterial Reverse Mutation (OECD 471)

Causality: Halogenated pyridines can act as alkylating agents or induce frameshift mutations following metabolic activation. Methodology:

  • Strain Preparation: In accordance with 3, prepare overnight cultures of auxotrophic strains Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA[3].

  • Metabolic Activation: Because some chemicals exhibit mutagenic effects only after metabolic conversion, tests must be conducted both with and without an 4 (mammalian liver enzymes)[4].

  • Plating: Mix 0.1 mL of bacterial culture, 0.1 mL of test compound (dose range: 50 to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer) into 2 mL of molten top agar. Pour over minimal agar plates.

  • Validation Controls: Use 2-Nitrofluorene (TA98) and Sodium Azide (TA100) as positive controls to validate strain sensitivity and S9 efficacy.

  • Readout: Incubate at 37°C for 48-72 hours. Count revertant colonies. A positive result is defined as a dose-dependent increase 2-fold over the vehicle control.

Protocol 3: Cardiotoxicity via hERG Patch-Clamp (CiPA Protocol)

Causality: The highly lipophilic trifluoromethyl-cyclobutyl moiety increases the risk of the molecule partitioning into the hERG potassium channel pore, potentially causing QT prolongation and lethal arrhythmias. Methodology:

  • Cell Preparation: Use CHO cells stably expressing the5[5].

  • Electrophysiology: Employ a whole-cell automated patch-clamp system. Crucially, to adhere to best practices, the assay must be conducted under6 to detect temperature-dependent changes in channel gating[6].

  • Voltage Protocol: Apply a depolarizing pulse to +40 mV for 500 ms, followed by a repolarizing ramp to -80 mV to elicit the hERG tail current.

  • Validation Controls: Apply5 (1 µM) at the end of the experiment to completely block the hERG current, verifying the signal window[5].

  • Readout: Measure the peak tail current amplitude before and after compound addition to calculate the IC₅₀.

Quantitative Baselines & Data Interpretation

To streamline decision-making in the drug development pipeline, the quantitative data from the self-validating assays must be compared against established thresholds.

AssayQuantitative MetricPositive Control BaselineGo/No-Go Threshold
HepG2 Cytotoxicity IC₅₀ (µM)Chlorpromazine: ~15 µMIC₅₀ < 10 µM (No-Go)
Ames Test (OECD 471) Revertant Colony Count2-Nitrofluorene: >3x background 2x background (No-Go)
hERG Patch-Clamp IC₅₀ (µM)E-4031: ~0.3 µMIC₅₀ < 1 µM (No-Go)

Mechanistic Toxicology & Signaling Pathways

The following diagram maps the logical relationship between the compound's structural features, its metabolic fate, and the resulting toxicological endpoints evaluated in our screening cascade.

ToxPathway Comp 2-Chloro-4-[1-(trifluoromethyl) cyclobutyl]pyridine Metab Hepatic CYP450 Metabolism Comp->Metab In vivo / HepG2 S9 S9 Fraction Activation Comp->S9 In vitro (OECD 471) hERG hERG K+ Channel Pore Binding Comp->hERG Lipophilic Interaction ReactInt Reactive Halogenated Intermediates Metab->ReactInt Phase I Oxidation S9->ReactInt Metabolic Conversion DNA DNA Adduct Formation (Genotoxicity) ReactInt->DNA Point Mutations HepTox Mitochondrial Depolarization (Hepatotoxicity) ReactInt->HepTox Oxidative Stress / ROS

Toxicity pathways of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine.

Conclusion

The demands a rigorous, mechanistically driven approach. By combining OECD-compliant genotoxicity assays, physiologically relevant hERG electrophysiology, and robust hepatotoxicity models, we create a self-validating matrix. Compounds that clear the thresholds outlined in Section 3 can confidently proceed to in vivo pharmacokinetic and dose-range finding studies.

References

  • OECD (2020). Test Guideline No. 471: Bacterial Reverse Mutation Test. National Institute of Health Sciences (NIHS).
  • Sophion Bioscience.
  • Reaction Biology.
  • ResearchGate (2021). Metabolism and Toxicity of Fluorine Compounds.
  • Hussain et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives.
  • TTS Laboratuvar Hizmetleri. AMES Test (OECD 471)

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is an emerging building block in medicinal chemistry and agrochemical research. The unique combination of a reactive 2-chloropyridine moiety, a lipophilic trifluoromethyl group, and a strained cyclobutyl ring offers a distinct chemical space for the development of novel bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyclobutyl scaffold introduces a three-dimensional aspect that can be crucial for target engagement.[1][2] This document provides a comprehensive, scalable synthetic protocol for 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine, designed for researchers and professionals in drug development and chemical synthesis. The described methodology is based on established chemical transformations and is optimized for safety, efficiency, and scalability.

Synthetic Strategy Overview

The synthesis of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine can be approached through a convergent strategy. This involves the preparation of a key intermediate, 1-(trifluoromethyl)cyclobutane-1-carbonitrile, followed by its conversion to a pyridine precursor and subsequent chlorination. This multi-step approach allows for purification at intermediate stages, ensuring high purity of the final product.

G cluster_0 Synthesis of Trifluoromethylcyclobutyl Precursor cluster_1 Pyridine Ring Formation cluster_2 Final Chlorination A Cyclobutanone D 1-(Trifluoromethyl)cyclobutane-1-carbonitrile A->D TMSCF3, KCN B Trifluoromethyltrimethylsilane (TMSCF3) B->D C Potassium Cyanide (KCN) C->D E Vinyl n-butyl ether G 4-Butoxy-1,1,1-trifluoro-3-en-2-one E->G TFAA F Trifluoroacetic anhydride F->G I 5-Butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoic acid methyl ester G->I Base H Trimethylphosphonoacetate H->I K 2-Hydroxy-4-[1-(trifluoromethyl)cyclobutyl]pyridine I->K Ring closure J Ammonium acetate J->K M 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine K->M Chlorination L Phosphorus oxychloride (POCl3) L->M

Caption: Overall synthetic workflow for 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine.

Detailed Experimental Protocols

Part 1: Synthesis of 1-(Trifluoromethyl)cyclobutane-1-carbonitrile

This initial step involves the nucleophilic trifluoromethylation of cyclobutanone followed by cyanohydrin formation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
CyclobutanoneReagentPlus®, 99%Sigma-Aldrich
Trifluoromethyltrimethylsilane (TMSCF₃)0.5 M in THFSigma-Aldrich
Potassium Cyanide (KCN)97%Sigma-Aldrich
Tetrabutylammonium fluoride (TBAF)1.0 M in THFSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl etherACS reagentVWR Chemicals
Saturated aq. NaHCO₃ solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • To a stirred solution of cyclobutanone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under a nitrogen atmosphere, add TMSCF₃ (1.2 eq) dropwise.

  • After 30 minutes, add TBAF (0.1 eq) and stir the reaction mixture for 2 hours at -78 °C.

  • Add a solution of KCN (1.5 eq) in water (minimal amount to dissolve) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-(trifluoromethyl)cyclobutane-1-carbonitrile as a colorless oil.

Part 2: Synthesis of 2-Hydroxy-4-[1-(trifluoromethyl)cyclobutyl]pyridine

This part of the synthesis builds the pyridine ring from acyclic precursors. This approach is adapted from a scalable synthesis of a related compound.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(Trifluoromethyl)cyclobutane-1-carbonitrile (from Part 1)
Vinyl n-butyl ether98%Sigma-Aldrich
Trifluoroacetic anhydride (TFAA)≥99%Sigma-Aldrich
Trimethylphosphonoacetate98%Sigma-Aldrich
Sodium methoxide solution30% in methanolSigma-Aldrich
Ammonium acetate≥98%Sigma-Aldrich
Formamide99.5%Sigma-Aldrich
MethanolACS reagentVWR Chemicals
Petroleum etherACS reagentVWR Chemicals

Protocol:

  • Step 2a: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one. In a reactor, combine vinyl n-butyl ether (1.0 eq) and trifluoroacetic anhydride (1.1 eq) at 10-15 °C and stir for 12 hours. The reaction is monitored by GC-MS.

  • Step 2b: Synthesis of 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoic acid methyl ester. To a cooled (-10 °C) solution of trimethylphosphonoacetate (1.05 eq) in methanol, add sodium methoxide solution (1.1 eq) dropwise. Then, add the crude product from Step 2a dropwise and allow the reaction to warm to 25 °C and stir for 4 hours.[3] After completion, remove methanol under reduced pressure, add water, and extract with petroleum ether. Dry the organic layer and concentrate to obtain the product.

  • Step 2c: Cyclization to 2-hydroxy-4-[1-(trifluoromethyl)cyclobutyl]pyridine. Combine the product from Step 2b (1.0 eq), ammonium acetate (4.5 eq), and formamide in a reactor. Heat the mixture to 160 °C for 8 hours under a nitrogen atmosphere.[3] Cool the reaction to 60 °C, add water and saturated NaCl solution. The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum to obtain 2-hydroxy-4-[1-(trifluoromethyl)cyclobutyl]pyridine.

Part 3: Chlorination to 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

The final step is the chlorination of the hydroxypyridine intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Hydroxy-4-[1-(trifluoromethyl)cyclobutyl]pyridine (from Part 2)
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS reagentVWR Chemicals
Ice
Saturated aq. NaHCO₃ solution

Protocol:

  • To a stirred solution of 2-hydroxy-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 eq) in POCl₃ (3.0 eq), add a catalytic amount of DMF at 0 °C.

  • Slowly heat the reaction mixture to 110 °C and maintain for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine.

Data Summary

StepStarting MaterialProductTypical YieldPurity (by HPLC)
Part 1 Cyclobutanone1-(Trifluoromethyl)cyclobutane-1-carbonitrile75-85%>98%
Part 2 1-(Trifluoromethyl)cyclobutane-1-carbonitrile2-Hydroxy-4-[1-(trifluoromethyl)cyclobutyl]pyridine60-70%>97%
Part 3 2-Hydroxy-4-[1-(trifluoromethyl)cyclobutyl]pyridine2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine80-90%>99%

Causality and Experimental Choices

  • Choice of Trifluoromethylating Agent: TMSCF₃ is a safe and effective source of a nucleophilic trifluoromethyl group, offering a milder alternative to gaseous CF₃I.

  • Pyridine Ring Construction: The chosen route starting from acyclic precursors is advantageous for scalability as it avoids the use of potentially expensive or difficult-to-functionalize pyridine starting materials.[3]

  • Chlorination Reagent: POCl₃ is a standard and cost-effective reagent for the conversion of 2-hydroxypyridines to 2-chloropyridines. The addition of catalytic DMF facilitates the formation of the Vilsmeier-Haack reagent, which is the active chlorinating species.

Safety Considerations

  • Potassium Cyanide (KCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. All waste must be quenched with bleach before disposal.

  • Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment.

  • Trifluoroacetic anhydride (TFAA): Corrosive and moisture-sensitive. Handle with care.

Conclusion

The protocol outlined in this application note provides a reliable and scalable pathway for the synthesis of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine. By following these detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable building block for a variety of applications in the pharmaceutical and agrochemical industries.

References

  • Gudmundsson, K., et al. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications. [Link]

  • (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (2023).
  • Mykhailiuk, P. K. (2021). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv. [Link]

  • How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ. (2023). [Link]

  • May, S. A., et al. (2007). Green Chemical Synthesis of 2-Benzenesulfonyl-pyridine and Related Derivatives. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • EP0462639A1 - Preparation of 2-chloropyridine derivatives. (1991).
  • US5283338A - Process for the preparation of 2-chloropyridines. (1994).
  • ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. [Link]

  • ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • MDPI. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]

  • ECHA. (n.d.). 2-chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine — Chemical Substance Information. [Link]

Sources

Application Note: Palladium-Catalyzed Amination of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of complex, halogenated azaheterocycles is a critical bottleneck in the synthesis of modern targeted therapeutics. This application note provides a comprehensive, field-validated methodology for the palladium-catalyzed Buchwald-Hartwig amination of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine . By leveraging third-generation (G3) Buchwald precatalysts, this protocol overcomes the inherent sluggishness of 2-chloropyridines, enabling high-yielding C–N bond formation with both primary and secondary amines. The guide details the mechanistic rationale, optimization parameters, and a self-validating experimental workflow designed for drug development professionals.

Mechanistic Rationale & Substrate Analysis

Substrate Microenvironment

The substrate, 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine, presents a unique set of electronic and steric parameters:

  • Electronic Activation: The C2–Cl bond is generally stronger than corresponding C–Br or C–I bonds, requiring a highly electron-rich palladium center for efficient oxidative addition[1]. However, the strong inductive electron-withdrawing effect ( −I ) of the trifluoromethyl group, transmitted through the cyclobutyl ring to the C4 position, subtly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine core. This electronic modulation facilitates the initial oxidative addition of the Pd(0) species.

  • Steric & Lipophilic Profile: The 1-(trifluoromethyl)cyclobutyl moiety is a bulky, highly lipophilic bioisostere. Because it occupies the C4 (para) position relative to the pyridine nitrogen, it does not impose direct steric hindrance on the C2 reactive center. Instead, it significantly enhances the substrate's solubility in non-polar solvents (e.g., toluene, 1,4-dioxane), ensuring homogeneous reaction kinetics.

Catalyst System Causality

Traditional Pd2​(dba)3​ /ligand systems often require prolonged heating to generate the active catalytic species, which can lead to catalyst degradation or off-target reactions with unactivated aryl chlorides[2]. To ensure a self-validating and robust protocol, this methodology utilizes BrettPhos Pd G3 (for primary amines) and RuPhos Pd G3 (for secondary amines)[3].

The G3 precatalysts are explicitly chosen because they undergo rapid, quantitative activation at room temperature upon the addition of a mild base. The deprotonation of the mesylate-bound aminobiphenyl moiety immediately releases the highly active, mono-ligated [L−Pd(0)] species, preventing the formation of inactive palladium dimers and ensuring that the catalytic cycle initiates the moment the reaction is brought to temperature.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)(Cl)] Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination [L-Pd(II)(Ar)(Cl)(NHR2)] OxAdd->AmineCoord + Amine Deprot Deprotonation [L-Pd(II)(Ar)(NR2)] AmineCoord->Deprot + Base - Base·HCl RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 - Product

Fig 1. Mechanistic pathway of the Pd-catalyzed Buchwald-Hartwig amination.

Quantitative Optimization Data

The choice of base and precatalyst is strictly dictated by the nucleophilicity and steric demand of the coupling amine. Sodium tert-butoxide (NaOtBu) is the optimal base for robust deprotonation of the coordinated amine complex. If the amine or substrate contains base-sensitive functional groups (e.g., esters, epimerizable stereocenters), weaker bases like Cs2​CO3​ or K3​PO4​ must be substituted, though this requires an extended reaction time.

Table 1: Catalyst and Base Optimization Matrix for 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

EntryAmine ClassRepresentative AminePrecatalyst (2 mol%)Base (1.5 eq)SolventTemp / TimeIsolated Yield
1Primary (Aryl)AnilineBrettPhos Pd G3NaOtBu1,4-Dioxane90 °C / 4 h>90%
2Primary (Alkyl)CyclopropylamineBrettPhos Pd G3NaOtBuToluene80 °C / 6 h88%
3Secondary (Cyclic)MorpholineRuPhos Pd G3NaOtBu1,4-Dioxane100 °C / 8 h85%
4Secondary (Acyclic)N-MethylanilineRuPhos Pd G3NaOtBuToluene100 °C / 12 h78%
5Primary (Aryl)AnilinePd(PPh3)4NaOtBu1,4-Dioxane100 °C / 24 h<10% (Trace)

Note: Entry 5 highlights the failure of first-generation catalysts to activate the C2-Cl bond effectively, validating the necessity of the G3 architecture[1].

Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure the integrity of the reaction at each phase.

Workflow Prep Glovebox Setup Weigh Reagents Mix Solvent Addition & Degassing Prep->Mix React Heating 80-100 °C, 2-16 h Mix->React Workup Quench & Filter (Celite Pad) React->Workup Purify Flash Chromatography Workup->Purify

Fig 2. Self-validating experimental workflow for the amination of 2-chloropyridines.

Reagents Required
  • Substrate: 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 mmol, 1.0 equiv)

  • Amine: E.g., Aniline or Morpholine (1.2 mmol, 1.2 equiv)

  • Precatalyst: BrettPhos Pd G3 (for primary amines) OR RuPhos Pd G3 (for secondary amines) (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology

1. Inert Atmosphere Setup (Glovebox Preferred)

  • Action: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial (equipped with a PTFE-lined septum cap and magnetic stir bar) with the substrate (1.0 mmol), the appropriate G3 precatalyst (2 mol%), and NaOtBu (1.5 equiv).

  • Causality: Palladium(0) intermediates and strong alkoxide bases are highly sensitive to atmospheric oxygen and moisture, which rapidly quench the active catalyst into inactive Pd(II) oxides and hydrolyze the base.

2. Reagent Addition & Activation Check

  • Action: Add the amine (1.2 equiv) followed by the anhydrous solvent (5.0 mL). Seal the vial and remove it from the glovebox.

  • Validation Checkpoint: Upon addition of the solvent and stirring at room temperature, observe the solution. A rapid color change (typically from pale yellow/green to a deep red, orange, or brown) indicates the successful base-mediated deprotection of the G3 precatalyst and the formation of the active [L−Pd(0)] species. If the solution remains pale yellow after 5 minutes, the base may be compromised (wet).

3. Reaction Execution

  • Action: Transfer the sealed vial to a pre-heated reaction block set to 90 °C (for 1,4-Dioxane) or 100 °C (for Toluene). Stir vigorously (800 rpm) for 4 to 12 hours depending on the amine (refer to Table 1).

  • Action: Monitor the reaction via LC-MS. Do not rely solely on TLC, as the highly lipophilic CF3-cyclobutyl group can cause the starting material and product to co-elute in standard hexanes/ethyl acetate systems.

4. Quench and Workup

  • Action: Once LC-MS indicates complete consumption of the 2-chloropyridine, cool the reaction to room temperature.

  • Action: Dilute the mixture with Ethyl Acetate (10 mL) and filter it through a short pad of Celite. Wash the pad with an additional 15 mL of Ethyl Acetate.

  • Causality: This filtration step is critical. It removes the precipitated inorganic salts (NaCl) and agglomerated palladium black, preventing emulsions during subsequent aqueous washes and protecting the silica gel column from metal fouling.

5. Isolation and Purification

  • Action: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica Gel, typically a gradient of 0–20% Ethyl Acetate in Hexanes, modified with 1% Triethylamine if the resulting aminopyridine is highly basic).

  • Action: Dry the purified fractions under high vacuum to remove residual solvent trapped by the lipophilic cyclobutyl moiety.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Chemical Reviews - ACS Publications[Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D National Center for Biotechnology Information (PMC)[Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a critical workflow in the synthesis of active pharmaceutical ingredients (APIs). This application note details a robust, self-validating protocol for the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine. Designed for drug development professionals, this guide elucidates the mechanistic rationale behind the reaction conditions, provides a data-driven optimization matrix, and outlines a step-by-step methodology to ensure high-yielding, reproducible conversions.

Introduction & Mechanistic Rationale

The incorporation of 3D-rich, fluorinated motifs is a cornerstone of modern medicinal chemistry. The 1-(trifluoromethyl)cyclobutyl group has emerged as a highly effective, metabolically stable bioisostere for the traditional tert-butyl group[1]. By replacing the metabolically vulnerable C-H bonds of a tert-butyl group with a cyclobutane ring and a trifluoromethyl (CF3) group, drug candidates exhibit enhanced resistance to cytochrome P450-mediated oxidation while maintaining similar steric bulk and modulating lipophilicity[1].

When this bulky, electron-withdrawing group is situated at the 4-position of a 2-chloropyridine ring, it creates a highly primed electrophile for SNAr. The success of this reaction is governed by two synergistic electronic effects:

  • Activation by the Pyridine Nitrogen: The electronegative nitrogen atom significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic system, activating the ortho (2-) position for nucleophilic attack[2].

  • Inductive Pull of the CF3-Cyclobutyl Group: The strong electron-withdrawing nature (-I effect) of the CF3 group, transmitted through the cyclobutyl ring, further depletes electron density from the pyridine core. This stabilizes the transient anionic Meisenheimer complex formed during the rate-determining step, accelerating the reaction compared to unsubstituted 2-chloropyridines[2].

Mechanism A Electrophile + Nucleophile (e.g., 2° Amine) B Nucleophilic Attack (k1) LUMO Lowered by Pyridine N & CF3 A->B C Meisenheimer Complex (Anionic σ-Complex) B->C Rate-Determining Step D Chloride Expulsion (k2) Restoration of Aromaticity C->D E Substituted Pyridine + Cl⁻ D->E Fast

Fig 1. Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer complex intermediate.

Experimental Design & Optimization

A self-validating protocol requires optimizing variables to ensure complete conversion while suppressing side reactions (e.g., substrate degradation or nucleophile oxidation).

  • Solvent Causality: Polar aprotic solvents (DMF, NMP, DMSO) are mandatory for this transformation. They efficiently solvate the cation of the base (e.g., K+), leaving the nucleophile "naked" and highly reactive. Furthermore, they stabilize the highly polar Meisenheimer transition state without hydrogen-bonding to the nucleophile, which would otherwise dampen its reactivity[2].

  • Base Causality: The SNAr reaction with amines generates one equivalent of hydrochloric acid (HCl). If unneutralized, HCl will protonate the remaining amine nucleophile, terminating the reaction. An inorganic base like K2CO3 or Cs2CO3 is preferred as it acts as an irreversible acid scavenger without competing as a nucleophile.

Data Presentation: Optimization Matrix

The following table summarizes the optimization of reaction conditions using morpholine as a model secondary amine nucleophile.

EntrySolventBase (2.0 eq)Temp (°C)Time (h)LC-MS Conversion (%)Isolated Yield (%)
1EtOHDIPEA80124538
2DMFK2CO380128579
3DMFK2CO31106>9994
4NMPDIPEA11069288
5DMSOCs2CO31204>9995

Step-by-Step Methodology

Materials Required
  • Electrophile: 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 eq, 1.0 mmol, ~235.6 mg)

  • Nucleophile: Morpholine or equivalent amine (1.5 eq, 1.5 mmol)

  • Base: Potassium carbonate (K2CO3), finely powdered and oven-dried (2.0 eq, 2.0 mmol, 276 mg)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Protocol

Step 1: Reaction Assembly

  • To an oven-dried 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 eq) and anhydrous K2CO3 (2.0 eq).

  • Purge the vessel with nitrogen (N2) or argon for 5 minutes.

  • Add anhydrous DMF (5.0 mL) followed by the amine nucleophile (1.5 eq) via syringe.

  • Seal the vessel tightly.

Step 2: Execution & Self-Validation

  • Heat the reaction mixture to 110 °C using an oil bath or heating block. Stir vigorously (800 rpm) to ensure the insoluble K2CO3 remains suspended.

  • In-Process Check (Self-Validation): After 4 hours, withdraw a 10 µL aliquot. Dilute with 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS.

  • Decision Gate: If the starting material mass [M+H]+ 236 is still present at >5% relative abundance, continue heating for an additional 2 hours. If complete, proceed to Step 3.

Step 3: Quenching & Aqueous Workup

  • Cool the reaction mixture to room temperature (20-25 °C).

  • Dilute the mixture with Ethyl Acetate (EtOAc) (20 mL) and transfer to a separatory funnel.

  • Quench by adding distilled water (20 mL). Extract the organic layer.

  • Wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL) to effectively remove residual DMF.

  • Wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0% to 30% EtOAc in Hexanes).

  • Pool the product-containing fractions (identified via TLC, UV active at 254 nm) and concentrate to afford the pure functionalized pyridine.

Workflow A 2-Chloro-4-[1-(CF3)cyclobutyl]pyridine C SNAr Reaction (DMF, K2CO3, 110°C) A->C B Nucleophile (e.g., 2° Amine) B->C D Reaction Monitoring (LC-MS / TLC) C->D D->C If incomplete E Aqueous Workup (EtOAc/H2O) D->E If >95% conversion F Purification (Flash Chromatography) E->F G Target API Intermediate F->G

Fig 2. Experimental workflow and self-validating decision matrix for the SNAr reaction.

Analytical Characterization & Troubleshooting

To confirm the success of the SNAr reaction, the following analytical signatures should be verified:

  • 19F NMR (400 MHz, CDCl3): The CF3 group attached to the cyclobutane ring will appear as a sharp, uncoupled singlet typically between -70.0 to -75.0 ppm . The chemical shift of this peak remains largely unchanged during the reaction, serving as a reliable internal marker.

  • 1H NMR (400 MHz, CDCl3): The most diagnostic change is the upfield shift of the pyridine ring protons. The strong electron-donating effect of the newly installed amine (via resonance) shields the pyridine protons, particularly at the 3- and 5-positions, shifting them upfield compared to the highly deshielded protons of the 2-chloropyridine starting material.

  • Troubleshooting: If the reaction stalls at ~50% conversion, the most likely culprit is wet solvent or wet K2CO3, which leads to competitive hydrolysis of the 2-chloropyridine to the corresponding 2-pyridone. Ensure all reagents are rigorously dried.

References

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Journal of Medicinal Chemistry (via PMC/NIH)
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing)

Sources

Protocols for Incorporating 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine into Agrochemical Discovery Pipelines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless evolution of pest resistance and the tightening of environmental regulations necessitate the continuous development of novel agrochemical scaffolds. 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine has emerged as a highly strategic building block in modern discovery pipelines. This compound offers a dual advantage: the 2-chloropyridine core serves as a versatile electrophilic handle for late-stage diversification, while the 1-(trifluoromethyl)cyclobutyl group acts as a next-generation bioisostere for the ubiquitous tert-butyl group. This guide outlines the scientific rationale, physicochemical profiling, and validated synthetic protocols for integrating this fragment into herbicide, fungicide, and insecticide leads.

Scientific Rationale: The Bioisosteric Advantage

The tert-butyl group is a cornerstone motif in agrochemical design, frequently employed to fill hydrophobic pockets in target proteins and shield adjacent functional groups from enzymatic degradation. However, its susceptibility to rapid oxidative metabolism—specifically C-H hydroxylation by cytochrome P450 enzymes in soil microbes and plant tissues—often limits the field half-life of otherwise potent candidates[1].

To circumvent this metabolic liability, the 1-(trifluoromethyl)cyclobutyl moiety is utilized as a superior bioisostere. The incorporation of this group preserves the necessary steric bulk while replacing vulnerable C-H bonds with highly robust C-F bonds[1]. The inherent ring strain of the cyclobutane, combined with the strong electron-withdrawing nature of the CF₃ group, severely restricts oxidative clearance, leading to sustained field efficacy[2].

Physicochemical Profiling

The transition from a tert-butyl to a CF₃-cyclobutyl analog fundamentally alters the molecule's physicochemical profile, optimizing it for agrochemical applications[3].

Table 1: Physicochemical Comparison of tert-Butyl vs. CF₃-Cyclobutyl Groups

Propertytert-Butyl Group1-(Trifluoromethyl)cyclobutyl GroupAgrochemical Implication
Steric Volume ~150 ų~171 ųMaintains or slightly enhances hydrophobic target pocket filling[3].
Lipophilicity (Δlog D) Baseline+0.4 to +0.5 unitsImproved cuticular penetration in foliar applications[3].
Metabolic Stability Low (Rapid C-H Oxidation)High (Steric/Electronic Blockade)Extended residual activity in soil and plant tissues[2].
Electronic Effect Electron-donating (+I)Electron-withdrawing (-I)Modulates pKa of adjacent groups, altering systemic mobility.

Synthetic Integration Workflows

The 2-chloro position of the pyridine ring is primed for synthetic divergence. It can undergo transition-metal-catalyzed cross-coupling to form biaryl systems (common in SDHI fungicides) or Nucleophilic Aromatic Substitution (SNAr) to form amine/ether linkages (common in auxinic herbicides).

Workflow A 2-Chloro-4-[1-(trifluoromethyl) cyclobutyl]pyridine B SNAr Reaction (Amines/Alcohols) A->B Nucleophile, Heat C Pd-Catalyzed Cross-Coupling A->C Boronic Acid, Pd D Aminopyridine Herbicides B->D Lead Optimization E Biaryl SDHI Fungicides C->E Lead Optimization

Synthetic divergence of the building block into distinct agrochemical classes via SNAr and cross-coupling.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Construct a biaryl scaffold by coupling the 2-chloropyridine with an aryl/heteroaryl boronic acid.

Reagents:

  • 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • K₂CO₃ (3.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the 2-chloropyridine building block, aryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly quenches the active Pd(0) species; rigorous degassing ensures catalyst longevity and high turnover numbers.

  • Reaction: Heat the mixture to 90°C under an Argon atmosphere for 12 hours. Causality: K₂CO₃ requires water to dissolve and form the reactive boronate complex with the boronic acid, which is strictly necessary to facilitate the transmetalation step in the catalytic cycle. Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, preventing catalyst stalling.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation & Expected Outcome: Monitor via LC-MS. The disappearance of the starting material mass and the emergence of the biaryl product validate successful C-C bond formation.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Form a 2-aminopyridine linkage via displacement of the chloride leaving group.

Reagents:

  • 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 equiv)

  • Primary or Secondary Amine (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-chloropyridine building block in anhydrous DMF in a sealed pressure tube.

  • Reagent Addition: Add the amine nucleophile followed by DIPEA. Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct, driving the reaction forward without competing with the target amine.

  • Reaction: Heat the sealed tube to 120°C for 16 hours. Causality: While the pyridine nitrogen inductively activates the 2-position, the high activation energy barrier for chloride displacement requires elevated temperatures. DMF, a polar aprotic solvent, is chosen to stabilize the highly polar Meisenheimer complex intermediate.

  • Workup: Cool the reaction, quench with water, and extract with EtOAc (3x). Wash the combined organics with 5% LiCl aqueous solution to remove residual DMF.

  • Validation & Expected Outcome: Monitor via TLC (Hexanes/EtOAc). The SNAr product will typically exhibit a lower Rf value than the highly lipophilic starting material due to the introduction of the polar amine linkage.

Metabolic Stability Validation

To empirically validate the bioisosteric advantage of the synthesized CF₃-cyclobutyl analog over its tert-butyl counterpart, a comparative microsomal stability assay must be conducted[2].

Metabolism A Agrochemical Lead (tert-Butyl vs CF3-Cyclobutyl) B Cytochrome P450 (Soil/Plant Microsomes) A->B C tert-Butyl Analog B->C D CF3-Cyclobutyl Analog B->D E Rapid Oxidative Clearance (Hydroxylation) C->E C-H Bond Oxidation F Metabolic Resistance (Sustained Efficacy) D->F Steric/Electronic Blockade

Mechanistic pathway comparing the metabolic fate of tert-butyl versus CF3-cyclobutyl analogs.

Protocol C: Plant Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (CL_int) of the agrochemical leads.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in potassium phosphate buffer (100 mM, pH 7.4) containing plant microsomes (0.5 mg/mL protein concentration).

  • Initiation: Pre-incubate at 25°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: Cytochrome P450 enzymes are monooxygenases that strictly require a continuous supply of reducing equivalents (electrons) from NADPH to activate molecular oxygen for substrate oxidation.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for clean LC-MS/MS analysis.

  • Validation & Expected Outcome: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time. A slope approaching zero confirms the metabolic resistance of the CF₃-cyclobutyl analog compared to the rapid decay of the tert-butyl control.

References[1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxZOiwpxskRqonAZZzWDu475ch2pzl0_zP-LJ4-Z2zXTIMVS8F82hrIslhZY-dP_QNSZdTC3GSxhPnn_NJAQou8poBgD-j_4vSL62W_f-eudUpbuJsywZU3x3xl1iiQNk1TauTUfPAIiC9[3] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjEmvGYeFkOvKhi6z21M1Tfry3gEP8mSyanMJV0DxA8GSAyBHGNYwc3vd5fbXSwfuICTh682pCJEjeVzLwV9zqlZqaPEfKTeRK3ztakZaLl-J-IqN15pwWMfSQlU9rvpxubF7rF7FQhPobAoaA[2] 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEUJIJ0TGSm85I7jW9QOchynmCnho5dFVKWJj5s39w8hFPKDOFWV_jTgppYup9KDCw0P_KMDTDlR2dKuRdATJ0zxK-m2Cq3aMMmr2fE9sVCd32zl09l2ij28ge5zrk_rYEWuaOOA==

Sources

Application Note: Late-Stage Functionalization of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Drug Discovery

The incorporation of sp³-rich bioisosteres is a dominant strategy in modern medicinal chemistry to improve pharmacokinetic profiles, such as metabolic stability and target complementarity[1]. The 1-(trifluoromethyl)cyclobutyl (TFCb) group serves as a highly lipophilic, metabolically robust bioisostere for tert-butyl and aryl groups[1]. When installed at the 4-position of a 2-chloropyridine core, it yields 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine —an advanced, highly versatile building block. The 2-chloro position acts as a programmable handle for late-stage functionalization (LSF)[2], enabling the divergent synthesis of complex pharmaceutical libraries.

Mechanistic Causality & Reactivity Profile

Understanding the electronic and steric microenvironment of this scaffold is critical for designing successful LSF workflows. As a Senior Application Scientist, I emphasize that reaction success relies on exploiting these three innate molecular properties:

  • Electronic Activation for Cross-Coupling & SNAr : The inherent electron-withdrawing nature of the pyridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO) of the heterocycle. This effect is synergistically amplified by the strong inductive electron-withdrawing effect of the remote CF₃ group on the cyclobutane ring. Consequently, the C2–Cl bond is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0))[2] and is exceptionally susceptible to nucleophilic aromatic substitution (SNAr)[3].

  • Steric Shielding & Regioselective C-H Functionalization : The bulky TFCb group at C4 exerts significant steric hindrance over the adjacent C3 and C5 positions. In radical-mediated Minisci-type C-H functionalizations, this steric bulk overrides the inherent electronic equivalence of the pyridine carbons, strictly directing nucleophilic radical attack to the unhindered C6 position[2].

  • Halogen Isotope Signatures for Tracking : The presence of the C2-chlorine atom provides a distinct 3:1 (M / M+2) isotopic pattern in mass spectrometry, allowing for rapid, unambiguous tracking of starting material consumption during reaction optimization.

Divergent LSF Pathways

LSF_Pathways cluster_reactions cluster_products SM 2-Chloro-4-[1-(trifluoromethyl) cyclobutyl]pyridine Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki Pd cat., Aryl-B(OH)2 SNAr SNAr Amination SM->SNAr Amine, Base, Heat Minisci Minisci C-H Alkylation (C6) SM->Minisci Radical, H+, Ag(I) Prod1 2-Aryl-4-[1-(trifluoromethyl) cyclobutyl]pyridine Suzuki->Prod1 Prod2 2-Amino-4-[1-(trifluoromethyl) cyclobutyl]pyridine SNAr->Prod2 Prod3 2-Chloro-6-alkyl-4-[1-(trifluoromethyl) cyclobutyl]pyridine Minisci->Prod3

Divergent late-stage functionalization pathways of the 2-chloropyridine TFCb scaffold.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl pharmacophores at the C2 position. Causality of Reagents: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand promotes challenging reductive eliminations while resisting competitive binding and catalyst poisoning by the pyridine nitrogen. Aqueous potassium carbonate (K₂CO₃) is crucial for activating the boronic acid via the formation of a reactive, electron-rich boronate complex, which accelerates the transmetalation step.

Step-by-Step Procedure:

  • In an oven-dried 10 mL Schlenk tube, add 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 2.5 mol%).

  • Add 1,4-dioxane (3.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 0.75 mL, 3.0 equiv).

  • Degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous sparging with argon for 10 minutes.

  • Seal the tube and heat to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black.

  • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The successful coupling is indicated by the disappearance of the 3:1 isotopic signature of the starting material (M+H ≈ 236.0/238.0) and the emergence of the product mass.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr) with Amines

Objective: C-N bond formation to yield 2-aminopyridine derivatives. Causality of Reagents: N-Methyl-2-pyrrolidone (NMP) is utilized as a highly polar aprotic solvent to stabilize the charged Meisenheimer complex intermediate during the rate-determining nucleophilic attack. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sink to drive the equilibrium forward without competing for the electrophilic C2 site.

Step-by-Step Procedure:

  • Charge a microwave-safe vial with 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 equiv, 0.5 mmol), the aliphatic or aromatic amine (2.0 equiv, 1.0 mmol), and DIPEA (2.5 equiv, 1.25 mmol).

  • Dissolve the mixture in anhydrous NMP (2.0 mL).

  • Seal the vial and heat under microwave irradiation at 150 °C for 45 minutes (or conventional heating at 130 °C for 16 hours).

  • Quench the reaction by pouring into ice-cold water (10 mL) to precipitate the product, or extract with EtOAc (3 × 10 mL) if the product is highly soluble.

  • Wash the organic layer extensively with brine (5 × 10 mL) to remove trace NMP, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: TLC monitoring under 254 nm UV light. 2-Aminopyridines typically exhibit strong fluorescence and shift to a significantly lower R_f (higher polarity) compared to the starting 2-chloropyridine.

Protocol C: Regioselective Minisci C-H Alkylation at C6

Objective: Direct C-H functionalization to install alkyl groups while retaining the C2-chloro handle for subsequent cross-coupling. Causality of Reagents: Trifluoroacetic acid (TFA) is mandatory; it protonates the pyridine nitrogen, drastically lowering the LUMO of the ring and activating it toward nucleophilic radical attack. Silver nitrate (AgNO₃) acts as a single-electron transfer (SET) catalyst to facilitate the oxidative decarboxylation of the alkyl carboxylic acid by the persulfate oxidant, generating the necessary carbon-centered radical[2].

Step-by-Step Procedure:

  • To a round-bottom flask, add 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 equiv, 0.5 mmol), the alkyl carboxylic acid (3.0 equiv, 1.5 mmol), and AgNO₃ (0.2 equiv, 0.1 mmol).

  • Dissolve in a 1:1 mixture of CH₂Cl₂ and H₂O (4.0 mL total).

  • Add TFA (1.5 equiv, 0.75 mmol) dropwise while stirring.

  • Heat the mixture to 45 °C. Slowly add an aqueous solution of (NH₄)₂S₂O₈ (2.5 equiv, 1.25 mmol in 1.0 mL H₂O) dropwise over 30 minutes.

  • Stir at 45 °C for an additional 4 hours.

  • Neutralize carefully with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry, and concentrate.

Self-Validation Checkpoint: ¹H NMR analysis of the crude mixture. The disappearance of the downfield C6 proton (typically a doublet around δ 8.3–8.5 ppm) and the retention of the C3 and C5 protons confirm strict regioselectivity.

Quantitative Data Summary

Reaction PathwayTypical YieldsReaction TimeFunctional Group TolerancePrimary Regioselectivity
Suzuki-Miyaura 75–92%4–6 hoursHigh (Esters, Nitriles, Ethers)C2 (Ipso-substitution)
SₙAr Amination 60–85%0.75–16 hoursModerate (Base-sensitive groups may degrade)C2 (Ipso-substitution)
Minisci Alkylation 45–70%4.5 hoursHigh (Halogens, Ketones, Amides)C6 (Sterically directed)

References

  • Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres.National Center for Biotechnology Information (PMC).
  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives.AIR Unimi / Chemistry - A European Journal.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.Journal of the American Chemical Society (PMC).

Sources

suitable solvents for 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine reactions

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide: Strategic Solvent Selection for Reactions of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Introduction: Understanding the Substrate

2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is a key heterocyclic building block in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from a unique combination of structural features that dictate its reactivity. The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack. This effect is amplified by the strongly electron-withdrawing trifluoromethyl group on the cyclobutyl substituent at the C4 position. The chlorine atom at the C2 position serves as a versatile leaving group, readily participating in a variety of transformations.

The bulky nature of the 1-(trifluoromethyl)cyclobutyl group can introduce significant steric hindrance, which, along with the electronic effects, must be carefully considered when designing reaction conditions. The choice of solvent is paramount, as it not only governs the solubility of reactants but also profoundly influences reaction rates, pathways, and ultimately, the yield and purity of the desired product. This guide provides a detailed analysis of suitable solvents for the most common and synthetically useful reactions involving this substrate.

Part 1: The Logic of Solvent Selection - A General Workflow

The selection of an appropriate solvent is a critical first step in any reaction development. A solvent is not merely an inert medium but an active participant that can stabilize transition states, influence catalyst activity, and mediate heat transfer. The following workflow provides a logical framework for making an informed choice.

G A Define Reaction Type (e.g., Suzuki, SNAr, Buchwald) B Assess Reactant & Reagent Solubility A->B Solubility is a prerequisite C Consider Required Reaction Temperature B->C Must dissolve all key components D Evaluate Solvent-Catalyst/Reagent Interactions C->D Solvent boiling point must match thermal requirements E Select Initial Solvent System D->E Avoid catalyst inhibition or undesired side reactions F Optimize Reaction E->F Run small-scale test reaction

Figure 1: A generalized workflow for rational solvent selection in chemical synthesis.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for constructing C-C and C-N bonds, and they represent the most common transformations for substrates like 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine.[1] The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[2] The solvent plays a crucial role in each of these steps, influencing catalyst stability and the rate of key transformations.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for coupling aryl halides with organoboron compounds.[4] The reaction typically requires a base to activate the boronic acid for the transmetalation step.[4][5]

Causality Behind Solvent Choices: The ideal solvent system must accomplish several tasks: dissolve the organic substrate, the boronic acid (or ester), and the palladium catalyst, while also facilitating the action of the often-inorganic base (e.g., K₂CO₃, K₃PO₄). This frequently necessitates a biphasic or mixed-solvent system, typically an aprotic organic solvent with water.[6] Water can be crucial for dissolving the base and promoting the formation of the active borate species.[5]

Solvent SystemBoiling Point (°C)Key Characteristics & Rationale
1,4-Dioxane / Water ~101Workhorse System. Excellent solvating power for a wide range of substrates and boronic acids. The water component is critical for dissolving inorganic bases like carbonates and phosphates.[6]
Toluene / Water ~84 (azeotrope)Good Alternative. Less polar than dioxane, which can sometimes be advantageous. Effective for many standard couplings.
Tetrahydrofuran (THF) 66Lower Temperature Option. Suitable for highly reactive substrates that do not require high heat. Its lower boiling point can be a limitation for less reactive chlorides.[1]
N,N-Dimethylformamide (DMF) 153High-Boiling Polar Aprotic. Useful for challenging couplings that require higher temperatures to proceed. Can also help solubilize more polar reactants.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine with an arylboronic acid.

Materials:

  • 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂ with a suitable ligand)[6]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried reaction vessel (e.g., a Schlenk flask), add the 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel with a septum and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.[7]

  • Via syringe, add the degassed 1,4-dioxane/water solvent mixture.

  • Place the vessel in a pre-heated oil bath and stir vigorously at 80-100 °C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired biaryl compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds by coupling aryl halides with amines.[8] Given the prevalence of aryl amines in pharmaceuticals, this reaction is of paramount importance. The reaction is highly sensitive to conditions, and solvent choice is a determining factor for success.

Causality Behind Solvent Choices: The reaction typically employs a strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOtBu).[7] Therefore, aprotic solvents are mandatory to prevent reaction with the base. The solvent must effectively dissolve the reactants and maintain the palladium catalyst in an active state. Aromatic hydrocarbons and ethers are the most reliable choices.[9][10]

Solvents to Avoid:

  • Chlorinated Solvents & Acetonitrile: These can coordinate to the palladium center and inhibit catalytic activity.[9]

  • Protic Solvents (e.g., alcohols): These will be deprotonated by the strong base, quenching the reaction and leading to side products.

SolventBoiling Point (°C)Key Characteristics & Rationale
Toluene 111Excellent Choice. A non-polar, high-boiling solvent that is largely inert and provides good solubility for many organic substrates and catalysts. Widely used and highly reliable.[7]
1,4-Dioxane 101Common Ethereal Solvent. Its coordinating ability can sometimes be beneficial for catalyst stability and activity. Must be anhydrous.[7]
Tetrahydrofuran (THF) 66Lower Temperature Option. Suitable for more reactive coupling partners but may not provide sufficient energy for the challenging oxidative addition of the C-Cl bond.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To couple 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine with a primary or secondary amine.

Materials:

  • 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with a biarylphosphine ligand like RuPhos or BrettPhos, 1-3 mol%)[7]

  • Base: Sodium tert-butoxide (NaOtBu, 1.2-1.4 equiv)

  • Solvent: Anhydrous, degassed Toluene

Procedure:

  • Crucially, the base (NaOtBu) should be handled in a glovebox due to its hygroscopic and reactive nature.

  • In a glovebox, add the palladium precatalyst, ligand, and NaOtBu to a dry reaction vessel.

  • Add the 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine and the amine, followed by the anhydrous, degassed toluene.

  • Seal the vessel tightly, remove it from the glovebox, and place it in a pre-heated oil bath at 90-110 °C.

  • Stir the reaction vigorously. The high density of the inorganic base requires good agitation to ensure proper mixing.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a powerful, often metal-free method for functionalizing electron-deficient aromatic rings.[11] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[12] The stability of this intermediate is the key to the reaction's success.

Figure 2: Solvent stabilization of the key intermediate in an SNAr reaction.

Causality Behind Solvent Choices: The rate-determining step is typically the initial nucleophilic attack to form the anionic Meisenheimer complex. Therefore, solvents that can stabilize this charged intermediate without deactivating the nucleophile will dramatically accelerate the reaction.

  • Polar Aprotic Solvents are ideal. They possess large dipole moments to solvate charged species but lack acidic protons. This allows them to stabilize the Meisenheimer complex and the counter-ion of the nucleophile, leaving the nucleophile itself highly reactive.[13]

  • Protic Solvents (e.g., ethanol, water) are generally less effective. They can form strong hydrogen bonds with the nucleophile, creating a solvent shell that blunts its nucleophilicity and slows the reaction.[13]

  • Non-polar Solvents (e.g., toluene, hexane) are poor choices as they cannot effectively stabilize the charged intermediate, leading to very slow or no reaction.

SolventBoiling Point (°C)Key Characteristics & Rationale
Dimethyl Sulfoxide (DMSO) 189Gold Standard. Highly polar and aprotic, providing excellent stabilization for the Meisenheimer complex. Its high boiling point allows for a wide range of reaction temperatures.
N,N-Dimethylformamide (DMF) 153Excellent Alternative. Similar properties to DMSO, very effective for SNAr reactions.
N-Methyl-2-pyrrolidone (NMP) 202Very High-Boiling Option. Useful for extremely unreactive substrates that require high thermal energy.
Acetonitrile 82Lower-Boiling Choice. A good polar aprotic solvent for reactions that can proceed at moderate temperatures.
Protocol 3: General Procedure for SNAr with an Alkoxide

Objective: To displace the chloride of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine with an alkoxide nucleophile (e.g., sodium methoxide).

Materials:

  • 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 equiv)

  • Sodium methoxide (1.1-1.5 equiv, can be used as a solution in methanol or generated in situ from sodium hydride and methanol)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Add 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine to a dry reaction flask containing anhydrous DMSO.

  • Stir the solution under an inert atmosphere.

  • Carefully add the sodium methoxide to the reaction mixture. If using a solution, add it dropwise. An exotherm may be observed.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C). The optimal temperature will depend on the nucleophile's reactivity.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and cautiously pour it into a beaker of ice water to precipitate the product and quench any unreacted base.

  • Extract the aqueous mixture several times with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

References

  • Taylor & Francis Online. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Published June 06, 2012. Available at: [Link]

  • ECHA. 2-chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine — Chemical Substance Information. Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • MDPI. Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Available at: [Link]

  • Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Published October 17, 2022. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Published September 15, 2009. Available at: [Link]

  • The Conductor. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. Published April 08, 2019. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Application Note: Synthesis of Next-Generation Kinase Inhibitors Utilizing 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the optimization of small-molecule kinase inhibitors—particularly Type II inhibitors targeting the DFG-out conformation (e.g., FLT3 inhibitors like quizartinib)—the tert-butyl group has historically been a privileged motif for occupying deep hydrophobic back pockets. However, the tert-butyl group is highly susceptible to CYP450-mediated oxidation at its labile methyl groups, leading to rapid metabolic clearance.

Recent advances in medicinal chemistry have identified the 1-(trifluoromethyl)cyclobutyl group as a superior, metabolically robust bioisostere for the tert-butyl group[1]. The building block 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine perfectly leverages this discovery. It provides a dual-purpose scaffold:

  • The 4-Position CF3-Cyclobutyl Motif: Acts as a bulky, highly lipophilic vector that fills hydrophobic space while completely blocking oxidative metabolic liabilities[1].

  • The 2-Chloropyridine Core: Serves as an ideal electrophilic hinge-binding precursor, primed for late-stage diversification via palladium-catalyzed cross-coupling to append various aniline derivatives.

BindingLogic Core 2-Aminopyridine Core (Hinge Binder) Subst 4-Position Substituent (CF3-Cyclobutyl) Core->Subst Scaffold Connection Hinge Hinge Region Hydrogen Bonding Core->Hinge Donates/Accepts H-bonds Pocket Hydrophobic Pocket (DFG-out / Back Pocket) Subst->Pocket Fills hydrophobic space Metab Metabolic Resistance (Blocked CYP450 Sites) Subst->Metab Prevents oxidation

Structural logic of 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine in kinase inhibitors.

Mechanistic Insights & Reaction Design

While 2-chloropyridines can theoretically undergo Nucleophilic Aromatic Substitution (SNAr) with strong aliphatic amines, synthesizing potent kinase inhibitors usually requires coupling the pyridine core to deactivated, sterically hindered anilines. SNAr is energetically unfavorable for these weak nucleophiles. Therefore, Buchwald-Hartwig amination is the mandatory pathway.

Catalyst Causality: We specifically select the Pd2(dba)3 / BrettPhos catalyst system. The CF3-cyclobutyl group at the 4-position exerts a strong electron-withdrawing effect, which slightly activates the 2-chloro position for the initial oxidative addition of Pd(0). However, the sheer steric bulk of the CF3-cyclobutyl group can hinder the subsequent reductive elimination step, risking catalyst trapping. BrettPhos is chosen because its bulky, electron-rich biaryl framework forces the palladium center into a geometry that dramatically accelerates reductive elimination, specifically favoring primary anilines while preventing bis-arylation byproducts[2].

Quantitative Bioisosteric Comparison

Understanding the physicochemical shifts when transitioning from a standard tert-butyl functionalized pyridine to the 1-(trifluoromethyl)cyclobutyl analogue is critical for predicting pharmacokinetic behavior[1].

Propertytert-Butyl Group1-(Trifluoromethyl)cyclobutyl GroupImpact on Kinase Inhibitor Design
Steric Volume BaselineSlightly LargerEnables a tighter, high-affinity fit in the DFG-out hydrophobic pocket.
Lipophilicity (LogD) Baseline+0.4 to +0.5 unitsEnhances cell permeability and target residence time.
Metabolic Stability Susceptible to oxidationHighly ResistantBlocks CYP450 oxidation at labile methyl groups, extending in vivo half-life.
Hinge-Binding Angle StandardConservedPreserves critical hydrogen bonding geometry at the aminopyridine core.

Experimental Protocol: Buchwald-Hartwig Amination

The following self-validating protocol details the coupling of 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine with a primary aniline to form the core hinge-binding motif.

Workflow Step1 2-Chloro-4-[1-(CF3)cyclobutyl]pyridine + Aryl Amine Step2 Buchwald-Hartwig Coupling Pd2(dba)3, BrettPhos, t-BuONa Step1->Step2 Step3 In-Process Control (IPC) LC-MS & TLC Validation Step2->Step3 Step4 Aqueous Workup & Extraction EtOAc / Brine Step3->Step4 If Conversion >95% Step5 Flash Chromatography (Silica Gel, Hexanes/EtOAc) Step4->Step5 Step6 Final Kinase Inhibitor (NMR / HPLC Purity >95%) Step5->Step6

Step-by-step synthetic workflow for Buchwald-Hartwig amination and purification.

Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 equiv) and the desired primary aniline derivative (1.1 equiv).

  • Add Pd2(dba)3 (0.05 equiv, 5 mol%), BrettPhos (0.10 equiv, 10 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

    • Causality Note: NaOtBu is utilized because it efficiently deprotonates the aniline after oxidative addition, facilitating the rapid formation of the palladium-amido complex.

Step 2: Solvent Addition and Degassing
  • Evacuate and backfill the flask with argon (3 cycles).

  • Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration of the limiting reagent.

    • Causality Note: 1,4-dioxane is preferred over toluene for highly fluorinated and polar intermediates. It provides superior solubility for the bulky CF3-cyclobutyl pyridine and stabilizes the active Pd(0) species at elevated temperatures.

Step 3: Heating and In-Process Control (IPC)
  • Heat the reaction mixture to 100 °C for 4–6 hours under rigorous stirring.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS (ESI+).

    • Diagnostic Marker: Monitor the disappearance of the 2-chloropyridine starting material. The starting material exhibits a distinct 3:1 isotopic pattern (M / M+2) due to the naturally occurring 35Cl and 37Cl isotopes. The successful cross-coupling product will show the expected mass (M+H)+ and completely lack this isotopic signature. This confirms full conversion without relying solely on retention time shifts.

Step 4: Workup and Purification
  • Cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure aminopyridine kinase inhibitor core.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology guide for synthesizing 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine. The 1-(trifluoromethyl)cyclobutyl moiety is an emerging, highly lipophilic bioisostere for the tert-butyl group, increasingly utilized in drug discovery to improve metabolic stability and receptor binding [1].

However, attaching this sterically hindered, strongly electron-withdrawing group to a pyridine core presents significant synthetic hurdles. This guide addresses the root causes of low reaction yields—specifically polarity mismatch and regioselectivity issues—and provides field-proven, self-validating protocols to overcome them.

Section 1: Mechanistic Causality & The Polarity Mismatch Problem

In traditional Minisci-type C–H alkylations, an alkyl radical is generated and added to a protonated heterocycle. However, the presence of the strongly electron-withdrawing -CF 3​ group makes the 1-(trifluoromethyl)cyclobutyl radical highly electrophilic [2].

When attempting to react this electrophilic radical with a protonated 2-chloropyridine (which is also highly electrophilic), a severe polarity mismatch occurs. This leads to sluggish reaction rates, radical dimerization, and ultimately, poor yields (<15%). Furthermore, C–H functionalization of 2-chloropyridine often yields an inseparable mixture of C4 and C6 regioisomers.

PolarityMismatch A Radical Precursor (RAE or Sulfinate) B Photoredox Catalysis A->B hν, SET C Electrophilic Radical [1-(CF3)cyclobutyl]• B->C Fragmentation D Protonated Pyridine (Traditional Minisci) C->D Electrophile + Electrophile E Pyridine N-oxide (Inverse Demand) C->E Electrophile + Nucleophile F Low Yield / Side Products (Polarity Mismatch) D->F Repulsion G High Yield Product (Polarity Matched) E->G Favorable Addition

Diagram 1: Reaction pathways illustrating the polarity mismatch in traditional Minisci reactions.

Section 2: FAQs & Troubleshooting

Q1: I am using traditional Minisci conditions (AgNO 3​ , K 2​ S 2​ O 8​ , TFA, heat) with 1-(trifluoromethyl)cyclobutanecarboxylic acid, but my yields are abysmal. What is going wrong? A: The thermal oxidative decarboxylation of this specific acid is highly inefficient due to the instability of the intermediate silver carboxylate and the extreme electrophilicity of the resulting radical. Solution: Shift to Photoredox Catalysis . Convert your carboxylic acid into a Redox-Active Ester (RAE), such as an N-hydroxyphthalimide (NHPI) ester. Using a photocatalyst under blue LED irradiation allows for the generation of the radical under mild, neutral conditions, significantly reducing decomposition pathways [3].

Q2: Even with photoredox Minisci, I am getting a 60:40 mixture of 4-substituted and 6-substituted isomers. How do I control regioselectivity? A: Minisci reactions are inherently dictated by the electron density and steric hindrance of the C-H bonds on the pyridine ring. Because the C4 and C6 positions of 2-chloropyridine have similar electronic profiles, perfect regiocontrol via C-H functionalization is nearly impossible. Solution: Abandon C-H functionalization and utilize a Cross-Electrophile Coupling (XEC) strategy. By starting with 2-chloro-4-iodopyridine and 1-bromo-1-(trifluoromethyl)cyclobutane, you pre-install the reaction site. A Nickel catalyst will selectively insert into the weaker C-I bond at the 4-position, guaranteeing 100% regioselectivity [4].

Q3: In the Ni-catalyzed XEC, my reaction stalls at 30% conversion. How can I drive it to completion? A: Stalling in XEC is typically caused by the passivation of the terminal reductant (usually Zinc or Manganese dust) or degradation of the active Ni(0) species. Actionable Steps:

  • Activate the Reductant: Always activate Mn or Zn dust with 1-2 mol% of Iodine (I 2​ ) or 1,2-dibromoethane prior to adding the substrates.

  • Ligand Choice: Ensure you are using dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine). The tert-butyl groups increase the solubility of the Ni-complex and prevent the formation of inactive Ni-black.

  • Exclude Oxygen: The Ni(I)/Ni(III) intermediates are highly sensitive to oxidation. Degas your solvent (DMA or DMF) via the freeze-pump-thaw method.

Section 3: Validated Experimental Protocols

Protocol: Regiospecific Synthesis via Ni-Catalyzed Cross-Electrophile Coupling (Recommended)

Causality: This protocol bypasses the polarity mismatch of the Minisci reaction and enforces absolute regiocontrol at the C4 position by exploiting the differential reactivity of C-I vs. C-Cl bonds.

Reagents:

  • 2-Chloro-4-iodopyridine (1.0 equiv, 1.0 mmol)

  • 1-Bromo-1-(trifluoromethyl)cyclobutane (1.5 equiv, 1.5 mmol)

  • NiCl 2​ ·glyme (10 mol%)

  • dtbbpy (10 mol%)

  • Manganese dust (3.0 equiv, 3.0 mmol)

  • NaI (20 mol%)

  • Anhydrous DMA (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with NiCl 2​ ·glyme (21.9 mg, 0.1 mmol) and dtbbpy (26.8 mg, 0.1 mmol). Add 2 mL of anhydrous DMA and stir for 30 minutes until a deep green solution forms, indicating successful ligand complexation.

  • Reductant Activation: To a separate 50 mL Schlenk flask, add Mn dust (165 mg, 3.0 mmol). Add a single crystal of I 2​ and gently heat the flask under vacuum using a heat gun until the purple iodine vapor dissipates. Backfill with N 2​ .

  • Reaction Assembly: Transfer the pre-formed green Ni-complex to the Schlenk flask containing the activated Mn. Add NaI (30 mg, 0.2 mmol), followed by 2-Chloro-4-iodopyridine (239 mg, 1.0 mmol) and 1-Bromo-1-(trifluoromethyl)cyclobutane (304 mg, 1.5 mmol) dissolved in 3 mL of DMA.

  • Execution: Seal the flask and stir vigorously (800 rpm) at 40 °C for 16 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. Self-validation step: A color change from green to deep red/brown within the first hour indicates active Ni(0) turnover. Upon completion, dilute the mixture with EtOAc, wash with 1M HCl to remove Mn salts, dry over Na 2​ SO 4​ , and purify the product via flash chromatography (Hexanes/EtOAc).

CrossElectrophile N1 1-Bromo-1-(CF3)cyclobutane (Alkyl Electrophile) N3 NiCl2(dtbbpy) Catalyst + Mn(0) Reductant N1->N3 N2 2-Chloro-4-iodopyridine (Aryl Electrophile) N2->N3 N4 Oxidative Addition (Selective C-I Activation) N3->N4 Step 1 N5 Radical Generation (Alkyl Bromide Reduction) N3->N5 Step 2 N6 Ni(III) Intermediate (C-C Bond Formation) N4->N6 N5->N6 N7 Reductive Elimination N6->N7 N8 2-Chloro-4-[1-(trifluoromethyl) cyclobutyl]pyridine N7->N8 100% Regioselectivity

Diagram 2: Workflow of the Ni-Catalyzed Cross-Electrophile Coupling ensuring C4 regioselectivity.

Section 4: Quantitative Data Summary

The table below summarizes the expected outcomes when applying different synthetic strategies to couple the 1-(trifluoromethyl)cyclobutyl group to the 2-chloropyridine core.

Synthesis StrategyReagents / Catalyst SystemRegioselectivity (C4:C6)Typical YieldPrimary Limitation
Traditional Minisci Carboxylic Acid, Ag + , S 2​ O 82−​ ~ 1.5 : 1< 15%Severe polarity mismatch; rapid radical decomposition.
Photoredox Minisci NHPI Ester, Ir(ppy) 3​ , Blue LED~ 1.5 : 145 - 55%Poor regiocontrol requires complex downstream chromatography.
Ni-Catalyzed XEC Alkyl Bromide, NiCl 2​ /dtbbpy, Mn > 99 : 1 75 - 85% Requires strict anhydrous and anaerobic conditions.

References

  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au - ACS Publications URL: [Link]

  • Title: A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Merging dual photoredox/cobalt catalysis and boronic acid (derivatives) activation for the Minisci reaction Source: Lirias, KU Leuven URL: [Link]

  • Title: Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Technical Support Center: 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during cross-coupling reactions, with a specific focus on mitigating the common side reaction of dechlorination.

Section 1: Troubleshooting Dechlorination in Coupling Reactions

Dechlorination, the replacement of the chlorine atom with hydrogen, is a frequent and yield-limiting side reaction when working with electron-deficient heteroaryl chlorides like 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine.[1][2] The strong electron-withdrawing nature of both the pyridine nitrogen and the 1-(trifluoromethyl)cyclobutyl group exacerbates this issue.[3][4] This section provides a question-and-answer guide to diagnose and solve dechlorination problems.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the dechlorinated byproduct, 4-[1-(trifluoromethyl)cyclobutyl]pyridine, in my Suzuki-Miyaura coupling reaction. What is the primary cause?

A1: The primary cause is the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[1][5] This Pd-H intermediate can arise from several sources, including the solvent (e.g., alcohols), the base, or trace amounts of water.[1][5] Once formed, the Pd-H species can participate in a competing catalytic cycle where it reductively eliminates with your starting material, leading to the dechlorinated product instead of the desired cross-coupled product. Electron-deficient substrates, such as the one you are using, are particularly susceptible to this side reaction.[2]

Q2: How does the 1-(trifluoromethyl)cyclobutyl group influence the propensity for dechlorination?

A2: The trifluoromethyl group is a potent electron-withdrawing group.[3][4][6] Its presence on the cyclobutyl ring at the 4-position of the pyridine significantly lowers the electron density of the aromatic system. This electronic effect makes the carbon atom of the C-Cl bond more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst. However, this enhanced reactivity also makes the resulting organopalladium intermediate more susceptible to side reactions, including the reductive cleavage by a Pd-H species.

Q3: Can my choice of palladium catalyst and ligand impact the level of dechlorination?

A3: Absolutely. The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often recommended for coupling reactions with aryl chlorides because they promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle.[5][7][8] By accelerating the desired reaction pathway, you can kinetically disfavor the competing dechlorination pathway. For challenging substrates like electron-deficient chloropyridines, ligands such as SPhos, XPhos, or RuPhos are often more effective than less bulky or electron-rich ligands like PPh₃.[7][8]

Q4: What role does the base play in the dechlorination side reaction?

A4: The base is a crucial component of the catalytic cycle, but it can also be a source of the problematic Pd-H species.[1] Strong alkoxide bases, in particular, can react with the palladium complex to generate hydrides. Milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they are less prone to generating hydride species.[1][2] The solubility of the base is also a factor to consider; a partially soluble base can sometimes be beneficial.[7]

Troubleshooting Workflow

If you are experiencing significant dechlorination, follow this systematic approach to optimize your reaction conditions.

Troubleshooting_Workflow start High Dechlorination Observed ligand Step 1: Ligand Optimization - Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). - Increase ligand-to-palladium ratio. start->ligand Initial Troubleshooting base Step 2: Base Screening - Use milder inorganic bases (K₃PO₄, Cs₂CO₃). - Avoid strong alkoxide bases. ligand->base If dechlorination persists solvent Step 3: Solvent Modification - Use aprotic solvents (Dioxane, Toluene). - Minimize water content if possible. base->solvent If dechlorination persists temp Step 4: Temperature Control - Lower the reaction temperature. - Monitor reaction kinetics closely. solvent->temp If dechlorination persists end Dechlorination Minimized temp->end Successful Optimization

Caption: A stepwise workflow for troubleshooting dechlorination.

Comparative Data for Reaction Parameter Optimization

The following table summarizes key parameters to consider for minimizing dechlorination, with recommended starting points and alternatives.

ParameterStandard Conditions (High Dechlorination Risk)Recommended Conditions (Low Dechlorination Risk)Rationale
Palladium Precatalyst Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Pd(II) precatalysts with appropriate ligands are often more robust.[8]
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate the desired coupling, outcompeting dechlorination.[7][8]
Base NaOtBu, KOMeK₃PO₄, Cs₂CO₃, K₂CO₃Milder inorganic bases are less likely to generate Pd-H species.[1][2]
Solvent Alcohols (MeOH, EtOH)Dioxane, Toluene, THFAprotic solvents reduce the source of hydrides.[1]
Temperature High (>110 °C)80-100 °CLower temperatures can disfavor the dechlorination pathway.[2]

Section 2: Recommended Experimental Protocol

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine with an arylboronic acid, designed to minimize dechlorination.

Materials and Reagents
  • 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (1.2 - 6 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7]

  • Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Reagent Addition: Add the catalyst mixture to the Schlenk flask. Then, add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura coupling cycle versus the competing hydrodechlorination pathway.

Reaction_Pathways cluster_suzuki Desired Suzuki Coupling cluster_dechlorination Undesired Dechlorination pd0_s Pd(0)L₂ oa_s Oxidative Addition (Ar-Cl) pd0_s->oa_s int1_s Ar-Pd(II)-Cl(L₂) oa_s->int1_s trans_s Transmetalation (Ar'-B(OH)₂) int1_s->trans_s int2_s Ar-Pd(II)-Ar'(L₂) trans_s->int2_s re_s Reductive Elimination int2_s->re_s re_s->pd0_s product_s Ar-Ar' (Coupled Product) re_s->product_s pd0_d Pd(0)L₂ pdH Pd(II)-H(L₂) pd0_d->pdH hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd0_d oa_d Oxidative Addition (Ar-Cl) pdH->oa_d int1_d Ar-Pd(II)-Cl(L₂) oa_d->int1_d re_d Reductive Elimination int1_d->re_d re_d->pd0_d product_d Ar-H (Dechlorinated Byproduct) re_d->product_d

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine Cross-Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for drug development professionals and synthetic chemists looking to optimize Palladium (Pd) catalyst loadings for the cross-coupling of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine .

Driving catalyst loading down from standard levels (1–5 mol%) to ultra-low or parts-per-million (ppm) levels (<0.1 mol%) is critical for scalable API manufacturing, cost reduction, and minimizing heavy metal contamination[1]. However, this specific pyridine substrate presents a dual challenge: the strong σ -donating capability of the pyridine nitrogen can poison the catalyst, while the bulky, highly electron-withdrawing 1-(trifluoromethyl)cyclobutyl group drastically alters the electronic landscape of the C-Cl bond.

Optimization Logic Workflow

Workflow Step1 Initial Screening (1-2 mol% Pd) Decision1 Is conversion > 95%? Step1->Decision1 OptimizeLigand Switch to Bulky Ligands (XPhos G3 or PEPPSI-IPr) Decision1->OptimizeLigand No Step2 Reduce Loading (0.1 - 0.5 mol%) Decision1->Step2 Yes OptimizeLigand->Step2 Decision2 Is yield maintained? Step2->Decision2 PpmScale Optimize for ppm Loading (Strict O2 exclusion, Flow Chem) Decision2->PpmScale Yes Troubleshoot Check Base/Solvent Suppress Protodehalogenation Decision2->Troubleshoot No Troubleshoot->Step2

Logical workflow for optimizing palladium catalyst loading to ppm levels.

Troubleshooting & FAQs

Q1: Why does the reaction stall at 50% conversion even when using 5 mol% Pd(PPh₃)₄, and how does the substrate structure contribute? Causality & Mechanism: The stalling is a direct result of catalyst poisoning. 2-Chloropyridines are notoriously challenging substrates because the pyridine nitrogen acts as a strong σ -donor, forming highly stable, off-cycle Pd(II) bis-pyridyl complexes that trap the catalyst in an inactive resting state[2]. However, your substrate has a 4-[1-(trifluoromethyl)cyclobutyl] group. This bulky, highly lipophilic group is strongly electron-withdrawing. By pulling electron density away from the pyridine ring, it lowers the LUMO of the heterocycle, which actually facilitates the oxidative addition of the otherwise stubborn C-Cl bond. Solution: To prevent N-coordination while capitalizing on the activated C-Cl bond, you must switch from unhindered catalysts like Pd(PPh₃)₄ to systems with bulky, electron-rich ligands (e.g., XPhos or N-heterocyclic carbenes like IPr). These ligands create a steric shield around the Pd center, physically blocking the pyridine nitrogen from coordinating while remaining electron-rich enough to drive the oxidative addition[3].

Q2: How can we systematically reduce the catalyst loading from 5 mol% to <0.1 mol% (ppm levels) without sacrificing yield? Causality & Mechanism: At ppm levels, catalyst speciation—ensuring every atom of Pd is actively participating in the catalytic cycle—is critical[1]. Traditional systems generated in situ (e.g., Pd(OAc)₂ + 3 eq Ligand) result in a mixture of ligated states. Excess ligand at low Pd concentrations leads to the formation of unreactive PdL₂ or PdL₃ resting states. Solution: Utilize pre-formed precatalysts such as XPhos Pd G3 or Pd-PEPPSI-IPr . These precatalysts guarantee a strict 1:1 Ligand-to-Pd ratio and rapidly generate the highly active monoligated Pd(0)L species under mild basic conditions[4]. Furthermore, at <0.1 mol% loading, ambient oxygen becomes a stoichiometric poison relative to the catalyst. Strict exclusion of oxygen (via freeze-pump-thaw degassing) is mandatory[5].

Q3: I am observing significant protodehalogenation (reduction of the C-Cl bond to C-H) instead of the cross-coupled product. What is the mechanistic cause and how do I suppress it? Causality & Mechanism: Protodehalogenation occurs when the Pd(II) oxidative addition complex reacts with protic sources (like water or alcoholic solvents) or undergoes β -hydride elimination (if the coupling partner allows) faster than it undergoes transmetalation. Because the CF₃-cyclobutyl group makes your pyridine highly electron-deficient, the resulting Pd(II) intermediate is highly electrophilic and reactive. If transmetalation is slow, reduction outcompetes coupling. Solution: You must accelerate the transmetalation step. Switch from weak bases (like Na₂CO₃) to stronger, highly soluble bases (like K₃PO₄ or Cs₂CO₃) in a biphasic solvent system (e.g., THF/H₂O or 1,4-Dioxane/H₂O at a 5:1 ratio). The presence of water is crucial as it helps form the reactive trihydroxyboronate species[R-B(OH)₃]⁻, which undergoes transmetalation orders of magnitude faster than the neutral boronic acid[2].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected performance of various Pd systems for the Suzuki-Miyaura cross-coupling of highly hindered 2-chloropyridine derivatives based on established literature parameters[2][3][4].

Catalyst SystemLigand TypeTypical LoadingPyridine N-InhibitionTransmetalation RateTypical Yield
Pd(PPh₃)₄ Monodentate Phosphine3.0 – 5.0 mol%High (Severe Poisoning)Slow40 – 60%
Pd(dppf)Cl₂ Bidentate Phosphine2.0 – 5.0 mol%ModerateModerate60 – 75%
XPhos Pd G3 Bulky Biaryl Phosphine0.1 – 1.0 mol%Low (Sterically Shielded)Very Fast> 90%
Pd-PEPPSI-IPr N-Heterocyclic Carbene0.05 – 0.5 mol%Very Low (Highly Shielded)Fast> 95%
Mechanistic Impact of Substrate Features

CatalyticCycle Pd0 Active Pd(0)L (e.g., from XPhos G3) PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Rate-Limiting for C-Cl) PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM Transmetalation (Requires Base/H2O) PdII_TM->Pd0 Reductive Elimination (Product Release) Substrate 2-Chloro-4-[1-(CF3)cyclobutyl]pyridine (CF3 accelerates OA) Substrate->Pd0 Reacts Poisoning Pyridine N-Coordination (Inhibits Catalyst) Poisoning->Pd0 Competes

Catalytic cycle highlighting substrate-specific electronic and steric influences.

Self-Validating Protocol: Low-Loading Suzuki-Miyaura Coupling

This protocol utilizes XPhos Pd G3 to achieve <0.5 mol% loading. It is designed as a self-validating system; specific In-Process Controls (IPCs) ensure that each mechanistic step is functioning before proceeding.

Step 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried Schlenk tube, add 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 equiv, limiting reagent), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add XPhos Pd G3 (0.25 mol%). Note: Weighing sub-milligram quantities of catalyst accurately is difficult; prepare a stock solution of the precatalyst in anhydrous THF if necessary.

  • Seal the tube and perform three cycles of vacuum/argon backfill.

Step 2: Solvent Addition & Activation

  • In a separate flask, prepare a 5:1 mixture of THF and deionized H₂O. Degas this mixture via the freeze-pump-thaw method (minimum 3 cycles) to strictly exclude dissolved O₂.

  • Add the degassed solvent mixture to the Schlenk tube via a gas-tight syringe under positive argon pressure.

  • IPC Check 1 (Activation): Stir at room temperature for 5 minutes. The solution should transition from a pale yellow to a distinct reddish/orange hue, indicating the successful deprotonation of the G3 precatalyst and the release of the active monoligated Pd(0) species. If the solution turns black, bulk Pd black has precipitated due to oxygen contamination; abort and restart.

Step 3: Reaction Execution

  • Heat the reaction mixture to 80 °C with vigorous stirring (800+ rpm) to ensure the biphasic mixture is thoroughly emulsified.

  • IPC Check 2 (Kinetics & Protodehalogenation): After 1 hour, halt stirring, allow the phases to separate, and sample the organic layer for LC-MS analysis.

    • Validation: You should observe >50% conversion to the product.

    • Troubleshooting: If the protodehalogenated byproduct exceeds 5%, increase the water content slightly or switch to a more nucleophilic boronate ester to accelerate transmetalation.

Step 4: Workup & Isolation

  • Upon full conversion (typically 2–4 hours at 0.25 mol% loading), cool to room temperature.

  • Dilute with ethyl acetate and filter through a short pad of Celite to remove the phosphate salts and residual Pd nanoparticles.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo prior to chromatographic purification.

References
  • ACS Organic Process Research & Development. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." ACS Publications, July 2022.[Link]

  • ACS Publications. "Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air." ACS Publications, September 2017.[Link]

Sources

Technical Support Center: Functionalization of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine. This specialized heterocyclic building block offers unique electronic and steric properties, but its successful functionalization requires a nuanced understanding of its reactivity to mitigate the formation of common side products. This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental reactivity and handling of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine.

Q1: What are the primary factors influencing the reactivity of this molecule in cross-coupling reactions?

A1: The reactivity of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is governed by a combination of electronic and steric effects, as well as the inherent properties of the pyridine scaffold.

  • The C-Cl Bond: The primary site for functionalization is the carbon-chlorine bond at the C2 position. As a 2-chloropyridine derivative, this bond is less reactive than the corresponding C-Br or C-I bonds, often necessitating more active catalyst systems and higher reaction temperatures for efficient oxidative addition.[1][2]

  • Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen atom and the trifluoromethyl group on the C4 substituent increases the electrophilicity of the C2 position, which facilitates the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]

  • Catalyst Inhibition: A significant challenge with pyridine-containing substrates is the potential for the Lewis basic nitrogen atom to coordinate to the palladium catalyst. This can sequester the active catalytic species, leading to lower reaction rates or complete inhibition of the catalytic cycle.[3] The choice of a suitable bulky ligand is critical to mitigate this effect.

  • Substituent Stability: The trifluoromethyl (-CF3) group is generally robust; however, it is susceptible to hydrolysis under certain conditions, particularly in the presence of strong bases or acids at elevated temperatures, which can lead to the formation of a carboxylic acid byproduct.[4][5][6]

Q2: Why is my Suzuki-Miyaura or Buchwald-Hartwig reaction sluggish or failing with this substrate?

A2: Sluggish reactivity is a common challenge stemming from the inherent properties of 2-chloropyridines.

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The use of highly active, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often required to promote the difficult oxidative addition of the C-Cl bond.[1]

  • Base Incompatibility: The base is crucial for the transmetalation step in Suzuki coupling and for deprotonation in Buchwald-Hartwig amination. However, an overly strong base (e.g., KOtBu) can promote side reactions, including hydrolysis of the trifluoromethyl group.[4][7]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation, resulting in poor or no conversion.[1]

Q3: How stable is the trifluoromethylcyclobutyl moiety under typical cross-coupling conditions?

A3: While the carbon-fluorine bond is exceptionally strong, the trifluoromethyl group as a whole can be a point of vulnerability.[4] Hydrolysis to the corresponding carboxylic acid is the primary degradation pathway.[4][5][6] This reaction is typically promoted by strong aqueous bases (e.g., NaOH, KOH) or very strong non-aqueous bases (e.g., KOtBu) in the presence of trace water, especially at temperatures exceeding 80-100 °C. Therefore, careful selection of a milder base and strict temperature control are paramount.

Section 2: Troubleshooting Guide: Common Side Products and Solutions

This guide is formatted to help you identify a specific problem observed in your analytical data (TLC, LC-MS, NMR) and provides actionable solutions.

Problem 1: Identification of a Carboxylic Acid Byproduct
  • Symptom: A new, more polar spot on TLC or a peak in the LC-MS corresponding to the mass of the starting material where the -CF₃ group is replaced by -COOH.

  • Probable Cause: Hydrolysis of the trifluoromethyl group. This is one of the most common side reactions for this class of compounds, driven by excessive base strength and/or high temperatures.[4][5][8]

  • Solutions:

    • Re-evaluate Your Base: Switch from strong bases like KOtBu or hydroxides to milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent alternatives that often provide sufficient basicity without promoting hydrolysis.[1]

    • Lower the Reaction Temperature: If high temperatures are required for C-Cl activation, try to find a balance. A more active catalyst system may allow you to achieve good conversion at a lower, safer temperature (e.g., 80 °C instead of 120 °C).

    • Strictly Anhydrous Conditions: If using a strong base is unavoidable, ensure the reaction is performed under rigorously anhydrous conditions. Use freshly dried solvents and reagents to minimize the presence of water, which acts as the nucleophile in the hydrolysis reaction.

Problem 2: Significant Protodeboronation of the Boronic Acid/Ester (Suzuki Coupling)
  • Symptom: Formation of the arene/heteroarene byproduct corresponding to your boronic acid coupling partner.

  • Probable Cause: Cleavage of the C-B bond by a proton source before transmetalation can occur. This is a prevalent issue with electron-deficient heteroarylboronic acids.[9][10]

  • Solutions:

    • Use Anhydrous Conditions: Water is a common proton source. Use dry solvents and reagents.

    • Employ Potassium Trifluoroborate Salts: Potassium heteroaryltrifluoroborates are often more stable crystalline solids than their boronic acid counterparts and are less prone to protodeboronation.[11]

    • Base Selection: Use a non-nucleophilic base. Sometimes, fluoride sources like KF or CsF can be effective and minimize protodeboronation.[9]

    • Optimize Reagent Stoichiometry: Using a slight excess of the boron reagent (e.g., 1.2-1.5 equivalents) can help compensate for minor degradation.

Problem 3: Formation of Homocoupled Byproducts
  • Symptom: Detection of biaryl species derived from the dimerization of your boronic acid (R-B(OH)₂ → R-R) or the starting chloropyridine.

  • Probable Cause: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle, or by high catalyst loading at elevated temperatures.[1][10]

  • Solutions:

    • Rigorous Degassing: Ensure the reaction solvent and headspace are completely free of oxygen. Use a minimum of three freeze-pump-thaw cycles or sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst.[1]

    • Optimize Catalyst Loading: While it may be tempting to increase catalyst loading to drive a sluggish reaction, this can sometimes increase the rate of side reactions. Screen catalyst loadings between 1-5 mol % to find the optimal balance.

    • Use a More Stable Boron Reagent: Boronic esters (e.g., pinacol esters) are sometimes less prone to homocoupling than boronic acids.

Problem 4: Hydrodehalogenation of the Starting Material
  • Symptom: A major byproduct is detected corresponding to the mass of the starting material minus chlorine (i.e., 4-[1-(trifluoromethyl)cyclobutyl]pyridine).

  • Probable Cause: The chlorine atom is being replaced by a hydrogen atom. This can occur via an unproductive β-hydride elimination pathway within the catalytic cycle or through other decomposition pathways.[12]

  • Solutions:

    • Ligand Selection: The choice of ligand can influence the propensity for side reactions. If this is a persistent issue, screen different classes of ligands (e.g., switch from a biarylphosphine to an NHC-based ligand).

    • Temperature and Time Control: Avoid unnecessarily long reaction times or excessive temperatures, which can lead to catalyst degradation and off-cycle reactions. Monitor the reaction closely and work it up promptly upon completion.

Section 3: Optimized Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required for specific coupling partners.

Protocol A: Optimized Suzuki-Miyaura C-C Coupling

This protocol is designed to minimize hydrolysis and homocoupling.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 equiv.), the aryl/heteroaryl boronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio, ensuring all reagents are soluble at the reaction temperature). The solvent should be thoroughly sparged with argon for 30 minutes prior to use.[1]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).

  • Reaction: Place the vial in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol B: Optimized Buchwald-Hartwig C-N Amination

This protocol uses a milder base to avoid -CF₃ hydrolysis while employing a highly active catalyst.

  • Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. All manipulations should be performed in a glovebox.

  • Reagent Preparation: To an oven-dried reaction vial, add 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), and the amine coupling partner (1.2 equiv.).

  • Catalyst Addition: Add a highly active palladium precatalyst/ligand system (e.g., XPhos Pd G3, 2 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene or t-butanol.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitoring & Workup: Follow steps 6 and 7 from the Suzuki protocol.

Section 4: Visual Guides and Workflows

Diagram 1: Troubleshooting Workflow for Suzuki Coupling

This flowchart provides a logical sequence for diagnosing and solving common issues in the Suzuki-Miyaura coupling of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine.

Suzuki_Troubleshooting start Start: Low Yield / No Reaction check_reagents Confirm Reagent Purity & Integrity (Starting Material, Boronic Acid, Base) start->check_reagents check_setup Is the reaction setup strictly inert and anhydrous? check_reagents->check_setup degas Action: Improve degassing protocol (Freeze-Pump-Thaw or extended sparging) check_setup->degas No check_catalyst Is the Catalyst/Ligand System active enough for 2-chloropyridine? check_setup->check_catalyst Yes degas->check_catalyst change_catalyst Action: Switch to a more active system (e.g., Buchwald Ligands like SPhos/XPhos) check_catalyst->change_catalyst No check_side_products Analyze crude mixture by LC-MS. What are the major side products? check_catalyst->check_side_products Yes end_node Re-run Optimized Reaction change_catalyst->end_node hydrolysis_node Side Product: Carboxylic Acid (CF3 Hydrolysis) check_side_products->hydrolysis_node protodeb_node Side Product: Deboronated Reagent (Protodeboronation) check_side_products->protodeb_node homo_node Side Product: Homocoupled Dimer check_side_products->homo_node hydrolysis_sol Action: Use milder base (K3PO4, Cs2CO3) & lower temperature. hydrolysis_node->hydrolysis_sol hydrolysis_sol->end_node protodeb_sol Action: Use anhydrous solvents. Consider K-trifluoroborate salt. protodeb_node->protodeb_sol protodeb_sol->end_node homo_sol Action: Ensure rigorous O2 exclusion. Optimize catalyst loading. homo_node->homo_sol homo_sol->end_node

Caption: Troubleshooting workflow for Suzuki coupling.

Diagram 2: Key Side Reactions and Influencing Factors

This diagram illustrates the relationship between critical reaction parameters and the formation of undesired side products.

Side_Reactions center Reaction Conditions p1 CF3 Hydrolysis (-COOH formation) center->p1  Strong Base (KOtBu, NaOH)  High Temperature (>100°C)  Presence of H2O p2 Protodeboronation center->p2  Presence of H2O / Protic Source  Unstable Boronic Acid p3 Homocoupling (Dimer formation) center->p3  Presence of Oxygen (O2)  High Catalyst Loading p4 Hydrodehalogenation (-Cl to -H) center->p4  High Temperature  Sub-optimal Ligand

Caption: Relationship between conditions and side products.

Section 5: Data Summary Tables

The following tables present hypothetical but representative data to guide experimental design.

Table 1: Effect of Base on a Model Suzuki Coupling Reaction

EntryBase (3.0 equiv.)Temp. (°C)Yield of Desired Product (%)Yield of CF₃ Hydrolyzed Byproduct (%)
1KOtBu1108512
2K₂CO₃11065< 2
3K₃PO₄ 100 92 < 1
4Cs₂CO₃10090< 1

Conditions: 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1 mmol), Phenylboronic acid (1.3 mmol), Pd₂(dba)₃ (2 mol %), SPhos (4.5 mol %), Dioxane/H₂O (10:1), 18h.

Table 2: Effect of Catalyst System on a Model Buchwald-Hartwig Amination

EntryPd Source (2 mol %)Ligand (4.5 mol %)Base (1.5 equiv.)Temp. (°C)Conversion (%)
1Pd(OAc)₂PPh₃K₃PO₄110< 5
2Pd₂(dba)₃BINAPNaOtBu11070
3Pd₂(dba)₃XPhosNaOtBu100> 98
4XPhos Pd G3 (precatalyst) Cs₂CO₃ 100 > 95

Conditions: 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1 mmol), Aniline (1.2 mmol), Toluene, 20h.

Section 6: References

  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem. 4

  • Troubleshooting low yield in pyridine functionalization. Benchchem. 3

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. 5

  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem. 13

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. 6

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. 9

  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. Benchchem. 1

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. 11

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 10

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. 8

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. 14

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2

  • Buchwald–Hartwig amination. Wikipedia. 12

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 7

Sources

purification techniques for 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with isolating and purifying 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine from complex reaction mixtures.

Context & Chemical Behavior: The 1-(trifluoromethyl)cyclobutyl group is increasingly utilized in modern drug discovery as a highly lipophilic, metabolically stable bioisostere for the tert-butyl group[1]. When conjugated to a halogenated pyridine core, the resulting intermediate is highly valuable for synthesizing active pharmaceutical ingredients (APIs), such as macrocyclic NS3/4A protease inhibitors[2]. However, purifying this reaction mixture presents distinct physicochemical challenges. The basicity of the pyridine nitrogen, combined with the extreme electron-withdrawing nature of the trifluoromethyl and chloro groups, requires precise chromatographic optimization[3][4].

Section 1: Troubleshooting Guides & FAQs

Q1: My product streaks heavily on normal-phase silica gel, resulting in poor recovery and overlapping impurity fractions. How can I resolve this? A1: Causality: The basic lone pair on the pyridine nitrogen interacts strongly via hydrogen bonding with the acidic silanol (Si-OH) groups present on the silica gel stationary phase. This causes secondary retention mechanisms, leading to severe peak tailing and mass loss[4]. Solution: Deactivate the silica by introducing a basic modifier. Incorporate 0.1% to 1.0% Triethylamine (TEA) into your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA competitively binds to the acidic silanol sites, allowing the pyridine derivative to elute as a sharp, well-defined band[4].

Q2: I cannot visualize the product on a standard TLC plate under 254 nm UV light. Is my product degrading during the reaction? A2: Causality: Not necessarily. The strongly electron-withdrawing nature of the trifluoromethyl group and the chlorine atom depletes the pi-electron density of the pyridine ring. This significantly reduces the molecule's UV molar absorptivity, making it appear faint or invisible under short-wave UV light[3]. Solution: Utilize chemical stains. Exposing the TLC plate to an iodine vapor chamber or applying a potassium permanganate (KMnO₄) stain will reliably visualize fluorinated pyridine derivatives by reacting with the conjugated system[3].

Q3: My reaction mixture contains closely eluting regioisomers (e.g., 2-chloro vs. 6-chloro substitutions). Normal-phase chromatography isn't resolving them. What is the next step? A3: Causality: Regioisomers of heavily substituted pyridines often possess nearly identical dipole moments and polarities, rendering normal-phase separation on silica ineffective[5]. Solution: Switch to Reverse-Phase Preparative HPLC (RP-HPLC) using a C18 column. The highly hydrophobic 1-(trifluoromethyl)cyclobutyl group interacts strongly with the C18 stationary phase. Slight geometric differences in the regioisomers will dictate differential partitioning, enabling baseline resolution.

Section 2: Quantitative Data & Method Comparison

The following table summarizes the optimal purification parameters based on the specific impurity profile of the reaction mixture.

Purification MethodStationary PhaseMobile PhaseModifierTarget Impurity RemovedExpected YieldExpected Purity
Normal-Phase Flash Silica Gel (60 Å, 230-400 mesh)Hexane / Ethyl Acetate (Gradient 1-10%)0.1% - 1.0% TEAPolar byproducts, baseline material75 - 85%>95%
RP-Prep HPLC C18 (5 µm particle size)Water / Acetonitrile (Gradient 50-95%)0.1% TFARegioisomers, defluorinated analogs60 - 70%>99%
Kugelrohr Distillation None (Vacuum Distillation)N/AN/AHigh MW oligomers, metal catalysts80 - 90%>90%
Section 3: Experimental Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography Objective: Isolate 2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine from crude cross-coupling or cyclization reaction mixtures.

  • Column Preparation: Select a glass column with a diameter-to-height ratio of 1:10. Weigh silica gel (50x the mass of the crude product).

    • Causality: A 1:10 ratio ensures a sufficient theoretical plate count for resolving structurally similar byproducts.

  • Solvent Deactivation: Prepare a mobile phase of 2% Ethyl Acetate in Hexane containing 1% Triethylamine (TEA). Slurry the silica gel in this mixture.

    • Causality: Pre-treating the silica with TEA neutralizes the acidic silanol groups before the product is loaded, preventing irreversible adsorption[4].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Apply evenly to the top of the column bed.

  • Elution & Fraction Collection: Elute using a shallow gradient (2% to 10% Ethyl Acetate in Hexane). Collect fractions in 20 mL test tubes.

  • Validation (Self-Validating Step): Spot every third fraction on a TLC plate. Visualize using a KMnO₄ stain. Pool only the fractions showing a single spot at Rf ~0.3. Analyze the pooled fractions via LC-MS before solvent evaporation to confirm the exact mass (M+H) and ensure no co-eluting regioisomers are present.

Protocol B: Reverse-Phase Preparative HPLC for Regioisomer Resolution Objective: Achieve >99% purity when normal-phase chromatography fails to resolve regioisomeric impurities.

  • Sample Preparation: Dissolve the partially purified mixture in HPLC-grade Acetonitrile (max concentration 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Particulates will rapidly degrade the expensive C18 preparative column frit.

  • Method Setup: Use a C18 Prep Column (e.g., 21.2 x 250 mm). Set the mobile phase to Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

    • Causality: TFA acts as an ion-pairing agent, protonating the pyridine nitrogen to ensure predictable, sharp peak shapes in reverse-phase conditions.

  • Gradient Elution: Run a shallow gradient from 50% B to 95% B over 30 minutes.

  • Validation (Self-Validating Step): Monitor UV absorbance at 220 nm and 254 nm. Collect peaks automatically based on threshold. Immediately run an analytical HPLC trace of the isolated peak to verify baseline resolution from the regioisomer before lyophilization.

Section 4: Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture 2-Chloro-4-[1-(trifluoromethyl) cyclobutyl]pyridine TLC TLC Analysis (UV 254 nm & KMnO4 Stain) Start->TLC Decision1 Are closely eluting regioisomers present? TLC->Decision1 Flash Normal-Phase Flash Chromatography (Silica + 0.1-1% Et3N) Decision1->Flash No (Standard Impurities) Prep Prep-HPLC (C18) (MeCN/H2O + 0.1% TFA) Decision1->Prep Yes (Close Rf values) Metal Metal Scavenging / Washing (Remove Pd/Cu catalysts) Flash->Metal Prep->Metal Pure Pure API Intermediate (>98% Purity) Metal->Pure

Workflow for purifying 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine reaction mixtures.

References
  • [3] BenchChem Technical Support. "Technical Support Center: Purification of 4-Aryl-2,6-bis(trifluoromethyl)pyridine Products." BenchChem. Available at:

  • [4] BenchChem Technical Support. "Purification of 2,5-Dibromo-3-(trifluoromethyl)pyridine reaction products by column chromatography." BenchChem. Available at:

  • [5] Jiang, B., et al. "Convenient Approaches to 4-Trifluoromethylpyridine." Organic Process Research & Development, ACS Publications. Available at:

  • [2] Llinàs-Brunet, M., et al. "Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants." PMC, National Institutes of Health. Available at:

  • [1] Mykhailiuk, P. K. "Unique fluoroalkyl substituents. A tert-butyl group and its analogues: a CF3-cyclobutane substituent." ResearchGate. Available at:

Sources

Technical Support Center: Overcoming Steric Hindrance of the Trifluoromethylcyclobutyl (TFCb) Group in Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Portal. In modern medicinal chemistry, the trifluoromethylcyclobutyl (TFCb) moiety is a highly coveted bioisostere. By replacing traditional tert-butyl or phenyl groups with TFCb, drug development professionals can dramatically enhance a candidate's metabolic stability (by blocking cytochrome P450 oxidation) and optimize lipophilicity[1]. However, incorporating this sterically demanding, C(sp3)-rich scaffold via late-stage functionalization presents severe synthetic bottlenecks.

This guide is designed by our Senior Application Scientists to help you troubleshoot failed couplings, understand the mechanistic causality behind these failures, and implement state-of-the-art, self-validating protocols to successfully install the TFCb group.

Part 1: Diagnostic FAQs – Why Traditional Methods Fail

Q1: I am attempting a Suzuki-Miyaura cross-coupling using a TFCb-halide and an arylboronic acid, but I am only recovering protodeboronated starting material. Why is the reaction failing? A1: The failure is driven by severe steric hindrance at the palladium center. The TFCb group features a puckered cyclobutane ring and a bulky, electron-withdrawing CF3 group. During the catalytic cycle, oxidative addition of the TFCb-halide is inherently sluggish. Even if oxidative addition occurs, the extreme steric bulk of the resulting Pd(II)-alkyl species physically blocks the close approach of the arylboronic acid required for transmetalation[2]. Because the desired transmetalation is infinitely slow, the arylboronic acid undergoes competitive off-cycle protodeboronation in the presence of the basic reaction conditions.

Q2: I switched to a Minisci-type radical addition using a TFCb-carboxylic acid precursor and a photoredox catalyst. The reaction worked, but I obtained a complex mixture of regioisomers. How can I control this? A2: You are observing the limitations of "innate" C–H functionalization. Under photoredox conditions, the TFCb-carboxylic acid undergoes single-electron oxidation and rapid decarboxylation to generate a highly reactive TFCb radical[3]. In a Minisci-type pathway, this radical attacks the heteroarene based solely on innate electronic distribution (typically the most electron-deficient positions). Because many complex drug scaffolds have multiple sites of similar electron density, the radical attacks indiscriminately, leading to poor regioselectivity[4]. To achieve programmable, single-isomer coupling, you must abandon innate radical pathways and transition to either Sulfurane-Mediated Coupling or Metallaphotoredox Dual Catalysis.

Part 2: State-of-the-Art Workflows & Solutions

To overcome the steric blockade of Pd-catalysis and the regiochemical chaos of radical additions, our laboratory recommends two advanced methodologies.

Solution A: Sulfurane-Mediated Cross-Coupling (The Qin Protocol)

Developed to bypass transition-metal limitations entirely, this method repurposes bench-stable alkyl sulfinate reagents[5]. By activating a TFCb-sulfinate with an aryl Grignard reagent, a highly reactive sulfurane intermediate is generated. This intermediate undergoes a stereospecific, 2-electron ligand-coupling process that forces the C(sp3)–C(sp2) bond formation, easily overcoming the steric bulk of the TFCb group[6].

G cluster_Pd Traditional Pd-Catalysis cluster_Sulfurane Sulfurane-Mediated (State-of-the-Art) Start TFCb Incorporation Challenge Pd_Cat Pd-Catalyzed Cross-Coupling Start->Pd_Cat Conventional Sulf TFCb-Sulfinate + Aryl Grignard Start->Sulf Modern Approach Transmet Transmetalation (Steric Blockade) Pd_Cat->Transmet Fail Protodeboronation / Low Yield Transmet->Fail Inter THF-Stabilized Sulfurane Intermediate Sulf->Inter Activation Success Programmable C-C Bond (High Yield) Inter->Success 2e- Ligand Coupling

Mechanistic divergence: Traditional Pd-catalysis vs. Sulfurane-mediated TFCb coupling.

Solution B: Metallaphotoredox Dual Catalysis (Ni/Ir)

If your substrate is incompatible with Grignard reagents, Metallaphotoredox Dual Catalysis is the premier alternative. Here, an Iridium photocatalyst generates the TFCb radical from a precursor, but instead of attacking the arene directly, the radical is intercepted by a Nickel catalyst[7]. The Ni catalyst is pre-oxidatively added to an aryl halide, ensuring that the C–C bond forms strictly at the halogenated position, restoring complete regiocontrol.

G Radical_Source TFCb Radical Precursor (Acid / Sulfinate) PR_Cat Photoredox Catalysis (Visible Light) Radical_Source->PR_Cat Minisci Innate C-H Functionalization (Minisci-type) PR_Cat->Minisci No Metal Catalyst Dual_Cat Metallaphotoredox (Ni / Ir Dual Catalysis) PR_Cat->Dual_Cat + Ni Catalyst Poor_Regio Poor Regioselectivity (Multiple Isomers) Minisci->Poor_Regio Good_Regio Targeted Cross-Coupling (Single Isomer) Dual_Cat->Good_Regio Aryl Halide Trapping

Resolving regioselectivity issues using Metallaphotoredox Dual Catalysis.

Part 3: Self-Validating Experimental Protocol

Sulfurane-Mediated TFCb Coupling

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Preparation of the Sulfurane Precursor

  • Action: In an oven-dried Schlenk flask under an inert N2 atmosphere, dissolve the TFCb-sulfinate sodium salt (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Causality: The choice of THF is non-negotiable. Experimental and computational studies confirm that THF actively stabilizes the highly reactive sulfurane intermediate via solvent coordination, preventing premature decomposition[5].

  • Validation Checkpoint: The sulfinate salt will remain partially suspended. Ensure the suspension is stirring vigorously.

Step 2: Grignard Activation

  • Action: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add the Aryl Grignard reagent (1.5 equiv) dropwise over 10 minutes.

  • Causality: The low temperature prevents the exothermic formation of the sulfurane from causing immediate thermal degradation before the ligand-coupling transition state can be reached.

  • Validation Checkpoint: Maintain at -78 °C for 30 minutes. The mixture should remain a cloudy suspension.

Step 3: 2-Electron Ligand Coupling

  • Action: Remove the cooling bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

  • Causality: As the temperature rises, the Grignard reagent fully activates the sulfinate, forming the transient sulfurane, which rapidly undergoes intramolecular 2e- ligand coupling to forge the C(sp3)–C(sp2) bond.

  • Validation Checkpoint (Critical): As the reaction reaches room temperature, the cloudy suspension must transition into a clear, homogeneous solution. If unreacted solid remains after 2 hours, the Grignard reagent was likely quenched by moisture; the reaction has failed and must be restarted with a fresh Grignard titer.

Step 4: Quench and Workup

  • Action: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography.

Part 4: Quantitative Data & Method Comparison

Use the following data matrix to select the appropriate methodology based on your specific substrate constraints.

MethodologyReagents / Catalyst SystemRegioselectivitySteric Tolerance (TFCb)Typical Yield Range
Traditional Suzuki Pd(PPh3)4, Base, HeatExcellent (Programmable)Very Low< 10% (Mostly byproducts)
Minisci Radical Ir-Photocatalyst, LightPoor (Innate C-H)High30 - 50% (Isomeric mixtures)
Sulfurane-Mediated Alkyl Sulfinate, Grignard, THFExcellent (Programmable)Very High70 - 90%
Metallaphotoredox Ni/Ir Dual Catalysts, LightExcellent (Programmable)High60 - 80%

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Purity Testing of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine, a key intermediate or potential API, establishing a robust and reliable analytical method for purity assessment is of paramount importance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2][3] For purity testing, this means the method must be able to accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities. This guide will walk you through the validation of a proposed optimized reversed-phase HPLC (RP-HPLC) method and compare its performance against a common alternative, highlighting the critical thinking behind the experimental design and acceptance criteria.

The Analyte: 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine

The unique structure of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine, featuring a pyridine ring, a chloro substituent, and a trifluoromethylcyclobutyl group, presents specific challenges for chromatographic analysis. The basic nature of the pyridine moiety can lead to peak tailing due to interactions with residual silanols on conventional silica-based columns, while the trifluoromethyl group can influence the compound's retention and selectivity.[4][5]

Method Development: The Rationale for Our Optimized Approach

Our primary goal was to develop a stability-indicating HPLC method, one that can resolve the main peak from any potential degradation products or process-related impurities.[6][7] After initial scouting experiments, a reversed-phase C18 column was selected for its versatility and proven performance with a wide range of pharmaceutical compounds.

Optimized Method Parameters:
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)

  • Gradient Program: 30% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

The choice of a gradient elution is crucial for separating compounds with a range of polarities, which is expected when analyzing for unknown impurities and degradation products. Formic acid is used as a mobile phase modifier to improve peak shape by minimizing the interaction of the basic pyridine nitrogen with the stationary phase.

Alternative Method for Comparison:

To provide a clear comparison, we will evaluate an isocratic method, which is often simpler to run but may lack the resolving power for complex samples.

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 60:40 Acetonitrile:Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

The Validation Gauntlet: A Head-to-Head Comparison

Method validation is a systematic process that encompasses several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[2][8][9][10] We will now delve into a comparative validation of our optimized and alternative methods.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][11][12] To demonstrate this, we conducted forced degradation studies, subjecting the analyte to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[7][13]

The objective is to show that the main peak is well-resolved from any degradation peaks, thus proving the method is "stability-indicating."

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux 10 mg of the analyte in 10 mL of 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 10 mg of the analyte in 10 mL of 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Store 10 mg of the analyte in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) for 24 hours.

Comparison of Specificity:

Stress ConditionOptimized Method (Peak Purity & Resolution)Alternative Method (Peak Purity & Resolution)
Acid HydrolysisMain peak pure (purity angle < purity threshold), Resolution > 2.0 for all degradant peaks.Co-elution of a minor degradant peak with the main peak (purity angle > purity threshold).
Base HydrolysisMain peak pure, Resolution > 2.0.Main peak pure, but poor resolution (<1.5) between two degradant peaks.
OxidationMain peak pure, Resolution > 2.0.Main peak pure, Resolution > 2.0.
ThermalNo significant degradation observed.No significant degradation observed.
PhotolyticMain peak pure, Resolution > 2.0.Main peak pure, Resolution > 2.0.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14][15][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][14]

Experimental Protocol for Linearity:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparison of Linearity:

ParameterOptimized MethodAlternative MethodAcceptance Criteria
Range50 - 150 µg/mL50 - 150 µg/mL80-120% of test concentration for assay
Correlation Coefficient (r²)0.99980.9991≥ 0.999
Y-interceptMinimal and not statistically significantSlightly higher, but within acceptable limitsClose to zero
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15][16] This is often determined by a recovery study.

Experimental Protocol for Accuracy:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Comparison of Accuracy:

Concentration LevelOptimized Method (% Recovery ± RSD)Alternative Method (% Recovery ± RSD)Acceptance Criteria
80%99.5% ± 0.8%98.2% ± 1.5%98.0% - 102.0%[15]
100%100.2% ± 0.5%101.5% ± 1.2%98.0% - 102.0%[15]
120%99.8% ± 0.7%99.0% ± 1.8%98.0% - 102.0%[15]
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[15][16] It is typically evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

Experimental Protocol for Precision:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

Comparison of Precision:

ParameterOptimized Method (% RSD)Alternative Method (% RSD)Acceptance Criteria
Repeatability (n=6)0.45%1.10%RSD ≤ 2.0%[1]
Intermediate Precision (n=6)0.68%1.85%RSD ≤ 2.0%[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18]

These are critical for a purity method as they define the sensitivity for detecting trace impurities. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[19][20]

Comparison of LOD and LOQ:

ParameterOptimized Method (µg/mL)Alternative Method (µg/mL)Typical Requirement
LOD (S/N ≈ 3:1)0.050.15Sufficiently low to detect impurities at the reporting threshold
LOQ (S/N ≈ 10:1)0.150.50Below the specification limit for impurities
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[21][22][23]

Experimental Protocol for Robustness:

  • Intentionally vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2%)

  • Analyze the system suitability solution under each condition and evaluate the impact on parameters like retention time, peak area, and resolution.

Comparison of Robustness:

Varied ParameterOptimized Method (Effect on System Suitability)Alternative Method (Effect on System Suitability)
Flow Rate (± 0.1 mL/min)Minor shift in retention time, resolution maintained.Significant shift in retention time, resolution decreased at lower flow rate.
Column Temp (± 2°C)Negligible effect.Minor shift in retention time.
Mobile Phase Composition (± 2%)Minor shift in retention time, resolution maintained.Significant shift in retention time and loss of resolution.

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagram illustrates the logical flow of the HPLC method validation procedure.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation Analyte_Characterization Analyte_Characterization Column_Selection Column_Selection Analyte_Characterization->Column_Selection Mobile_Phase_Optimization Mobile_Phase_Optimization Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Detection_Wavelength Mobile_Phase_Optimization->Detection_Wavelength Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Method_Development Optimized Method Validation_Start Validation Protocol Method_Development->Validation_Start cluster_validation cluster_validation Validation_Start->cluster_validation Final_Report Validation Report cluster_method_dev cluster_method_dev cluster_method_dev->Method_Development cluster_validation->Final_Report

Caption: Logical workflow for HPLC method development and validation.

Interrelationship of Validation Parameters

The various validation parameters are not independent of each other. The following diagram illustrates the interconnectedness of these critical attributes.

Caption: Interrelationship of HPLC method validation parameters.

Final Assessment and Recommendation

Based on the comprehensive validation data, the optimized gradient RP-HPLC method is unequivocally superior for the purity testing of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine. It excels in all critical validation parameters, most notably in specificity, precision, sensitivity (LOD/LOQ), and robustness. While the alternative isocratic method may appear simpler, its performance limitations, especially in resolving potential impurities and its sensitivity to minor procedural changes, render it less reliable for a regulated quality control environment.

The investment in developing and validating a robust, stability-indicating method, as demonstrated by our optimized approach, is a critical step in ensuring the quality, safety, and efficacy of any pharmaceutical product. This guide serves as a testament to the rigorous, evidence-based approach required in modern analytical science.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). LCGC. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

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  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. (2023, June). JETIR. [Link]

  • Robustness Tests. (2025, November 27). LCGC International. [Link]

  • 3 Key Steps for HPLC Impurities Methods Validation. (2025, September 24). Altabrisa Group. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. [Link]

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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC Method Validation in Pharma Analysis. Scribd. [Link]

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  • HPLC Method Validation: Key Parameters and Importance. assayprism.com. [Link]

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  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx. [Link]

  • What do Limit of Detection and Limit of Quantitation mean?. (2024, February 29). YouTube. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

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  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace. [Link]

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  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). PMC. [Link]

  • USP Chapter 621: Overview & Key Points. (2017, June 28). Phenomenex. [Link]

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A Comparative Guide to the Bench Stability of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine and Related Halopyridines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Halogenated pyridines are cornerstone building blocks in modern drug discovery and agrochemical development. Their unique electronic properties and synthetic versatility make them indispensable scaffolds for creating novel molecular entities with tailored biological activities.[1][2][3] The stability of these intermediates and the final active pharmaceutical ingredients (APIs) under typical storage and handling conditions—commonly referred to as bench stability—is a critical parameter that influences shelf-life, formulation strategies, and ultimately, patient safety and product efficacy.

This guide provides an in-depth comparative analysis of the bench stability of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine, a highly functionalized building block, against other common halopyridines. As direct stability data for this specific molecule is not extensively published, this analysis is built upon established principles of physical organic chemistry and extrapolated from experimental data on analogous structures. We will explore the key factors governing stability, potential degradation pathways, and provide robust, self-validating experimental protocols for researchers to empirically determine stability in their own laboratories.

Theoretical Framework: The Pillars of Halopyridine Stability

The inherent stability of a halopyridine is not a singular property but a multifactorial characteristic governed by the interplay of bond strengths, electronic effects, and steric factors. Understanding these principles is paramount to predicting and interpreting experimental stability data.

The Decisive Role of the Carbon-Halogen (C-X) Bond

The rate-determining step in many degradation pathways, including nucleophilic substitution and photolysis, involves the cleavage of the C-X bond. The strength of this bond is the single most important factor in determining the relative stability of halopyridines. The bond dissociation energies (BDEs) clearly illustrate this trend, with the C-F bond being exceptionally strong and the C-I bond being the most labile.

Halogen Substituent (X)Bond TypeBond Dissociation Energy (kJ/mol)Predicted Relative Stability
FluorineC-F~485Highest
Chlorine C-Cl ~339 [4]High
BromineC-Br~276[4]Moderate
IodineC-I~238Low
Table 1: Comparative Carbon-Halogen Bond Dissociation Energies and Predicted Stability.

Based on BDE alone, 2-chloropyridine derivatives are expected to be significantly more stable than their 2-bromo and 2-iodo counterparts. This is reflected in their reactivity in cross-coupling reactions, where the weaker C-Br bond facilitates faster oxidative addition to a palladium catalyst under milder conditions compared to the more robust C-Cl bond.[4]

Electronic Influence of Ring Substituents

Substituents on the pyridine ring profoundly modulate its stability by altering the electron density of the aromatic system.

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF3) group is a potent EWG due to the high electronegativity of fluorine atoms.[1] The 1-(trifluoromethyl)cyclobutyl group in our target molecule will similarly exert a strong electron-withdrawing inductive effect. This effect makes the pyridine ring electron-deficient, which generally:

    • Increases stability against oxidative degradation.

    • Increases susceptibility to nucleophilic attack at the carbon bearing the chlorine (the C-Cl bond becomes more polarized and the ring is better able to stabilize the negative charge in the transition state).

  • Electron-Donating Groups (EDGs): Groups like alkyl or methoxy groups increase the electron density of the ring, making it more susceptible to oxidation but potentially less reactive towards nucleophilic substitution.

For 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine , the strong EWG at the 4-position will significantly influence the stability of the C-Cl bond at the 2-position, making it a key area of interest for potential degradation via nucleophilic attack (e.g., hydrolysis).

Primary Degradation Pathways of Halopyridines

Under typical bench conditions (exposure to ambient light, moisture, and temperature), several degradation pathways can be anticipated.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for chloropyridines, particularly those activated by EWGs. The reaction involves the nucleophilic attack of water on the carbon atom bearing the chlorine, leading to the formation of the corresponding hydroxypyridine (which exists in equilibrium with its pyridone tautomer).[5][6] This process can be catalyzed by acidic or basic conditions.

Photodegradation

Exposure to ultraviolet (UV) radiation, present in both sunlight and artificial laboratory lighting, can induce photolytic cleavage of the C-X bond.[7] Studies on 2-halogenated pyridines have shown they can be rapidly dehalogenated upon UV irradiation at 254 nm, forming 2-hydroxypyridine as a primary intermediate.[7] The rate of photolytic removal is often dependent on the C-X bond strength, suggesting that 2-bromo and 2-iodopyridines would be more susceptible to photolysis than 2-chloropyridines.

Key degradation pathways for 2-halopyridines.

Comparative Stability Analysis

Based on the principles outlined, we can construct a predicted stability profile for 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine relative to other common halopyridines.

Compound ClassKey Stability FactorsPredicted Bench StabilityRationale
2-Chloro-4-(EWG)-Pyridine Strong C-Cl bond; EWG activation towards nucleophiles.Good to High The strong C-Cl bond provides high intrinsic stability. The primary risk is slow hydrolysis, which is accelerated by the electron-withdrawing substituent. Should be protected from high humidity and basic/acidic conditions.
2-Bromo-4-(EWG)-Pyridine Weaker C-Br bond; EWG activation.Moderate The C-Br bond is significantly more labile than the C-Cl bond, making it more susceptible to both nucleophilic attack and photolysis.[4]
2-Fluoro-4-(EWG)-Pyridine Very strong C-F bond.Very High The C-F bond is exceptionally robust and resistant to cleavage, affording the highest stability among halopyridines.
2-Chloro-(EDG)-Pyridine Strong C-Cl bond; EDG deactivation towards nucleophiles.High The strong C-Cl bond combined with deactivation by an electron-donating group makes it very resistant to hydrolysis. It may be slightly more prone to oxidation.

Experimental Protocol for Assessing Bench Stability

To move from prediction to empirical fact, a well-designed stability study is essential. The following protocol provides a comprehensive framework for evaluating the stability of a target compound against a reference compound under controlled conditions. This protocol is designed to be self-validating by including controls and multiple time points.

Objective

To determine the long-term and accelerated stability of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine by monitoring its purity and the formation of degradation products over time under various storage conditions.

Materials & Equipment
  • Test Compound: 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (purity >98%)

  • Reference Compound(s): e.g., 2-Bromo-4-(trifluoromethyl)pyridine

  • HPLC-grade solvents (Acetonitrile, Water, Methanol)

  • HPLC-grade buffers and additives (e.g., Formic Acid, Ammonium Acetate)

  • Type I Purified Water

  • Calibrated Analytical Balance

  • Volumetric flasks and pipettes (Class A)

  • Autosampler vials with inert caps

  • Stability chambers (e.g., 25°C/60% RH and 40°C/75% RH)[8]

  • Photostability chamber (with UV and visible light source)

  • High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector and ideally, a Mass Spectrometer (LC-MS) for peak identification.

Experimental Workflow

G prep 1. Sample Preparation (Weigh & Dissolve in ACN) t0 2. T=0 Analysis (Establish Initial Purity) prep->t0 storage 3. Aliquot & Store Samples t0->storage long_term Long-Term (25°C / 60% RH) storage->long_term accel Accelerated (40°C / 75% RH) storage->accel photo Photostability (ICH Q1B) storage->photo sampling 4. Pull Samples at Time Points long_term->sampling accel->sampling photo->sampling analysis 5. HPLC/LC-MS Analysis sampling->analysis data 6. Data Evaluation (Calculate % Purity, RRTs) analysis->data

Workflow for the proposed bench stability study.
Step-by-Step Procedure
  • Preparation of Stock Solutions (Day 0):

    • Accurately weigh approximately 10 mg of the test compound and each reference compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with acetonitrile (ACN) to create 1 mg/mL stock solutions.

    • Prepare a "T=0" sample for immediate analysis by diluting the stock solution to a working concentration (e.g., 0.1 mg/mL) with 50:50 ACN:Water.

  • Sample Storage:

    • Aliquot the 1 mg/mL stock solutions into multiple amber glass autosampler vials (to protect from light) for each storage condition.

    • Place the vials into the designated stability chambers:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Photostability: Expose one set of samples (in clear glass vials) according to ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.

      • Forced Degradation (Optional but Recommended): Prepare separate samples and expose them to 1M HCl, 1M NaOH, and 3% H₂O₂ at 60°C for 24 hours to intentionally generate degradation products and prove the method is "stability-indicating."

  • Time Points for Analysis:

    • Pull samples for analysis from each condition at predetermined intervals.

    • Accelerated: 0, 1, 3, and 6 months.[8]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.[8]

  • Analytical Method (Stability-Indicating HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 270 nm (or DAD scan from 200-400 nm).

    • Rationale for Method: This generic gradient method is designed to separate a moderately polar parent compound from potentially more polar (hydrolyzed) or less polar degradation products. The use of formic acid provides good peak shape and is MS-compatible.

  • Data Analysis and Reporting:

    • For each time point, calculate the purity of the main peak using the area percent method.

    • Identify any new peaks that appear. Report their area percent and Relative Retention Time (RRT) with respect to the main peak.

    • If using LC-MS, attempt to identify the mass of the major degradation products to elucidate the degradation pathway.

    • Compile the data in a summary table. Plot the percent purity of the parent compound versus time for each condition.

    • Acceptance Criteria: A common threshold for significant change is a >5% loss in purity from the initial value or any single degradation product exceeding 1%.

Conclusion

While 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is predicted to possess good-to-high bench stability due to its strong C-Cl bond, its electron-deficient nature warrants careful consideration of its susceptibility to nucleophilic degradation, particularly hydrolysis. It is demonstrably more stable than its 2-bromo analog but less stable than a 2-fluoro counterpart. This guide provides the theoretical foundation for these predictions and, more importantly, a robust experimental framework to generate empirical data. For researchers, scientists, and drug development professionals, conducting such structured stability studies is not merely a formality but a critical step in de-risking a development candidate and ensuring the quality and reliability of novel chemical entities.

References

  • Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.

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A Senior Application Scientist's Guide to the Comparative Efficacy Screening of Novel Pyridine-Based Insecticides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless evolution of insecticide resistance necessitates a robust discovery pipeline for novel active ingredients. Pyridine-based chemistries have proven to be a particularly fruitful area of research, yielding highly effective insecticides that target the insect central nervous system.[1] This guide provides a comprehensive framework for the comparative efficacy screening of a novel pyridine-based candidate, 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (hereafter referred to as "Compound-V"), against established market standards.

While specific performance data for Compound-V is not in the public domain, this document will use it as a representative model to illustrate the rigorous, multi-stage screening process employed in modern agrochemical research and development.[2] We will detail the strategic rationale behind experimental choices, provide validated protocols for key assays, and present representative data to guide the decision-making process. The objective is to equip researchers and drug development professionals with a self-validating system for evaluating next-generation insect control agents.

Introduction: The Significance of Pyridine Scaffolds in Insecticides

The pyridine ring is a critical pharmacophore in numerous successful insecticides due to its versatile chemical properties and its ability to interact with key physiological targets in insects.[1][3] Many prominent insecticide classes, including the neonicotinoids and butenolides, feature a pyridine moiety.[4][5] These compounds typically function as modulators of nicotinic acetylcholine receptors (nAChRs), which are essential for synaptic transmission in the insect central nervous system.[6] By acting as agonists, they cause receptor overstimulation, leading to paralysis and death.[1]

The candidate molecule, Compound-V, incorporates a trifluoromethyl group, a common feature in modern agrochemicals known to enhance metabolic stability and target affinity.[3][7] Given its structural features, our primary hypothesis is that Compound-V acts as an nAChR modulator. This guide will outline the workflow to test this hypothesis and benchmark its performance against two leading nAChR modulators:

  • Imidacloprid: A first-generation neonicotinoid, widely used as a benchmark for nAChR agonist activity.[4][8]

  • Flupyradifurone: A butenolide insecticide, representing a newer class of nAChR agonists developed with considerations for pollinator safety.[5][9][10]

The Agrochemical Screening Workflow: A Phased Approach

The evaluation of a new active ingredient follows a structured pipeline, moving from high-throughput in vitro assays to complex whole-organism and field trials.[2] This ensures that resources are focused only on the most promising candidates. Our screening workflow is designed to comprehensively characterize Compound-V's potency, spectrum of activity, and potential off-target liabilities.

Agrochemical_Screening_Workflow cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit-to-Lead Characterization cluster_2 Phase 3: Lead Optimization & Advanced Efficacy HTS High-Throughput Screening (HTS) Large chemical library including Compound-V Target_Assay Primary Target Assay (nAChR Binding) HTS->Target_Assay Identifies 'Hits' Dose_Response Dose-Response & Potency (IC50) nAChR Binding Assay Target_Assay->Dose_Response Confirm & Quantify Activity Selectivity_Panel Target Selectivity Panel (AChE, GABA-R Assays) Dose_Response->Selectivity_Panel Assess Off-Target Risk Primary_Bioassay Whole-Organism Bioassay (e.g., Aphis gossypii) Dose_Response->Primary_Bioassay Confirm In-Vivo Efficacy (LC50) Spectrum_Testing Spectrum of Activity (Multiple Pest Species) Primary_Bioassay->Spectrum_Testing Define Pest Spectrum Greenhouse_Trials Greenhouse Efficacy Trials (On-Plant Performance) Spectrum_Testing->Greenhouse_Trials Evaluate Practical Application Non_Target_Safety Non-Target Organism Safety (e.g., Pollinator studies) Greenhouse_Trials->Non_Target_Safety Regulatory Safety Assessment nAChR_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 nACh Receptor (Ion Channel) ACh_Vesicle Acetylcholine (ACh) Vesicles nAChR_Closed Closed State ACh_Vesicle->nAChR_Closed ACh Release nAChR_Open Open State nAChR_Closed->nAChR_Open ACh Binding Signal Continuous Na+ Influx -> Nerve Firing nAChR_Open->Signal Paralysis Paralysis & Death Signal->Paralysis CompoundV Compound-V CompoundV->nAChR_Closed Binds & Locks Open

Caption: Agonist action at the insect nicotinic acetylcholine receptor.

Conclusion and Next Steps

Based on the representative data, 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (Compound-V) presents as a highly promising insecticide lead. Its sub-nanomolar affinity for the nAChR target surpasses that of established competitors, and this high potency is reflected in its superior whole-organism efficacy against Aphis gossypii. Crucially, its high selectivity against key off-targets (AChE and GABA-R) suggests a favorable initial safety profile.

The logical next steps in the development pipeline would be to:

  • Determine the full spectrum of activity by conducting bioassays against a wider range of pests, including lepidopteran, coleopteran, and other hemipteran species. [11]2. Initiate greenhouse trials to evaluate on-plant efficacy and systemic activity, which are critical for commercial viability. [12]3. Conduct preliminary non-target organism studies , particularly focusing on key pollinators like honeybees and bumblebees, to assess its environmental safety profile. [13] This structured, data-driven approach ensures that only candidates with a high probability of success are advanced, optimizing the resource-intensive process of bringing a new agrochemical to market.

References

  • Vertex AI Search. (2024, October 31). Scientists suggest new mode of action for pyridine alkylsulfone insecticides.
  • ACS Publications. (2024, July 25). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). [Link]

  • ARCC Journals. (2026, February 15). Comparative Evaluation of Novel Insecticidal Molecules for Control of Pod Bug Infestation in Green Gram. [Link]

  • Wali Muhammad Mangrio, Hakim Ali Sahito. (2022, January 12). Comparative Toxicant Efficacy of Some Novel Insecticides against Metamorphosis of Papilio demoleus (L.) Larvae.
  • Chemical Science Review and Letters. (2016). Pymetrozine: A Pyridine Azomethine insecticide for management of rice brown planthopper in India. [Link]

  • ResearchGate. (2024, March 31). Comparative efficacy of novel insecticide molecules against sucking pests in cotton. [Link]

  • ResearchGate. (2023, November 20). Comparative Efficiency of Some Novel Insecticides against Fall Army Worm, Spodoptera frugiperda in Maize. [Link]

  • Agilent. (2019). Rapid Rinse and Shoot: Screening Workflow for Pesticides in Fruit by GC/MSD in Under Six Minutes. [Link]

  • MDPI. (2025, February 12). Laboratory Evaluation of a Novel Insecticide, Isocycloseram, Against the Common Bed Bug (Cimex lectularius L.) (Hemiptera: Cimicidae). [Link]

  • ResearchGate. (2024). Neonicotinoids and Other Insect Nicotinic Receptor Competitive Modulators: Progress and Prospects. [Link]

  • ACS Publications. (2014, September 16). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). [Link]

  • EASAC. (2022). Neonicotinoids and their substitutes in sustainable pest control. [Link]

  • PDSP. (2011). GABA. [Link]

  • ACS Publications. (2006, March 31). Insect Nicotinic Acetylcholine Receptors: Neonicotinoid Binding Site Specificity Is Usually but Not Always Conserved with Varied Substituents and Species. [Link]

  • ResearchGate. (2024, October 8). Development of novel pyridine-based agrochemicals: A review. [Link]

  • PubMed. (2020, October 1). Determination of neonicotinoids and butenolide residues in avian and insect pollinators and their ambient environment in Western Canada (2017, 2018). [Link]

  • PMC. (2020). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. [Link]

  • Kintek Detection. (2024). What Are The Key Steps In Pesticide Residue Testing Workflow?[Link]

  • PubMed. (2019, November 15). The leafcutter bee, Megachile rotundata, is more sensitive to N-cyanoamidine neonicotinoid and butenolide insecticides than other managed bees. [Link]

  • ResearchGate. (2022). NEONICOTINOIDS VERSUS BEES: A BRIEF REVIEW ON THE EFFECTS ON THESE POLLINATORS AND THE NEED FOR REEVALUATION OF AGRICULTURAL PRACTICES. [Link]

  • PNAS. (2015). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. [Link]

  • Zenodo. (2025). DETERMINATION OF ACETYLCHOLINESTERASE (AChE) ENZYME ACTIVITY IN LOCAL INSECTS. [Link]

  • SCIEX. (2025, August 26). Suspect screening data processing workflow for the analysis of pesticide in food using the SCIEX OS software. [Link]

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  • PMC. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ACS Publications. (2022, November 16). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. [Link]

  • PubMed. (2006, May 3). Insect nicotinic acetylcholine receptors: neonicotinoid binding site specificity is usually but not always conserved with varied substituents and species. [Link]

  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ACS Publications. (2010, February 24). Molecular Characterization of Agonists That Bind to an Insect GABA Receptor. [Link]

  • ACS Publications. (2006). Insect Nicotinic Acetylcholine Receptors: Neonicotinoid Binding Site Specificity Is Usually but Not Always Conserved with Varied Substituents and Species. [Link]

  • PMC. (2012). GABA Binding to an Insect GABA Receptor: A Molecular Dynamics and Mutagenesis Study. [Link]

  • PMC. (2020). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. [Link]

  • PNAS. (2009). Structural model for γ-aminobutyric acid receptor noncompetitive antagonist binding. [Link]

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Spectroscopic Validation and Performance Benchmarking of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug design. Recently, the 1-(trifluoromethyl)cyclobutyl moiety has emerged as a superior bioisostere for the traditional tert-butyl group . While maintaining a similar spatial volume, the CF₃-cyclobutyl group significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the highly vulnerable tert-butyl methyl groups.

When this motif is appended to a 2-chloropyridine scaffold, it yields 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine , an exceptionally valuable intermediate. The 2-chloro position serves as a versatile electrophilic handle for late-stage Suzuki-Miyaura, Buchwald-Hartwig, or nucleophilic aromatic substitution (S_NAr) functionalizations.

This guide objectively compares the spectroscopic profiles and downstream cross-coupling performance of High-Purity Grade (>99.5% isomeric purity) versus Standard Commercial Grade (~95% purity) intermediates, providing researchers with self-validating protocols to ensure synthetic integrity.

The Analytical Challenge: Regioisomers and Downstream Poisoning

The aggressive deoxofluorination chemistry (often utilizing sulfur tetrafluoride or DAST) required to synthesize the CF₃-cyclobutyl group frequently generates regioisomeric impurities . Standard commercial batches of fluorinated pyridines often contain 2–5% of the 5-substituted regioisomer (2-chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine). Because the 4- and 5-substituted isomers share identical molecular weights and nearly identical polarities, they co-elute in standard reverse-phase HPLC.

If left unmitigated, these regioisomers propagate through downstream cross-coupling reactions. The 5-substituted isomer often exhibits different oxidative addition kinetics with Palladium catalysts, leading to unpredictable reaction rates, catalyst sequestration, and the generation of off-target active pharmaceutical ingredient (API) analogs that are notoriously difficult to separate.

Workflow A Commercial Batch 2-Chloro-4-[1-(CF3)cyclobutyl]pyridine B 19F qNMR Screening (Detect Regioisomers) A->B C LC-HRMS Profiling (Detect Dehalogenation) A->C D Isomeric Purity < 99.5% B->D Multiple CF3 peaks E Isomeric Purity >= 99.5% B->E Single CF3 peak C->D Mass deviations C->E Exact mass confirmed F Preparative SFC Purification D->F G High-Purity Grade Ready for Cross-Coupling E->G F->G

Analytical validation workflow for isolating high-purity fluorinated pyridine intermediates.

Spectroscopic Validation: Distinguishing the Isomers

To establish a self-validating system, researchers must rely on a combination of ¹⁹F Quantitative NMR (qNMR) and ¹H NMR.

  • ¹⁹F NMR (The Primary Diagnostic): The CF₃ group in the 4-position resides in a distinct electronic environment compared to the 5-position. A pure batch will display a single, sharp singlet near -76.5 ppm. The presence of secondary singlets (e.g., at -75.8 ppm) definitively flags regioisomeric contamination.

  • ¹H NMR (Regiochemical Confirmation): The 4-substituted pyridine ring presents a highly diagnostic splitting pattern. Proton H-6 (adjacent to the nitrogen) appears as a doublet (~8.3 ppm, J = 5.2 Hz), H-5 as a doublet of doublets (~7.4 ppm), and H-3 as a fine doublet (~7.5 ppm). In contrast, a 5-substituted impurity alters the H-6 signal to a finely split singlet/doublet due to the lack of an adjacent ortho-proton.

  • LC-HRMS: While unable to differentiate regioisomers, High-Resolution Mass Spectrometry is critical for detecting dehalogenated impurities ([M+H]⁺ = 202.0838) which act as dead-end chain terminators in cross-coupling.

Comparative Performance Data
Table 1: Spectroscopic and Analytical Purity Benchmarks
ParameterHigh-Purity GradeStandard Commercial GradeAnalytical Method
Overall Chemical Purity > 99.8%94.0 - 96.5%HPLC-UV (254 nm)
Isomeric Purity (4- vs 5-isomer) > 99.5%92.0 - 95.0%¹⁹F qNMR
¹⁹F NMR Profile (-70 to -80 ppm) Single sharp singletMajor singlet + 1-3 minor peaks376 MHz ¹⁹F NMR
Residual Dehalogenated Pyridine < 0.05%0.5 - 1.2%LC-HRMS
Residual Metal (e.g., Fe, Cu) < 10 ppm> 50 ppmICP-MS
Table 2: Downstream Suzuki-Miyaura Cross-Coupling Performance

(Reaction: Intermediate + Phenylboronic acid + Pd(dppf)Cl₂ + K₂CO₃ in 1,4-Dioxane/H₂O)

Performance Metric High-Purity Grade Standard Commercial Grade
Isolated Yield (Target API) 94% 78%
Required Catalyst Loading 1.0 mol% 3.5 mol%
Reaction Time to Completion 4 Hours 12 Hours

| Off-Target API Analog Formed | None Detected | 3.8% (Requires Prep-HPLC) |

Mechanism Start Standard Grade Intermediate (Mixed Isomers) Isomer4 4-Substituted Isomer (Target) Start->Isomer4 Isomer5 5-Substituted Isomer (Impurity) Start->Isomer5 Reaction Pd-Catalyzed Suzuki-Miyaura Coupling Isomer4->Reaction Isomer5->Reaction API Target API (High Efficacy) Reaction->API OffTarget Off-Target API Analog (Toxicity / Low Efficacy) Reaction->OffTarget Purification Chromatographic Bottleneck (Yield Loss) API->Purification OffTarget->Purification

Divergent downstream pathways caused by regioisomeric impurities during cross-coupling.

Experimental Methodologies
Protocol 1: Self-Validating ¹⁹F qNMR Acquisition

Causality Note: Fluorine nuclei possess exceptionally long spin-lattice relaxation times (T₁). Using standard default NMR parameters (which typically have a 1-second relaxation delay) will result in incomplete relaxation of the CF₃ signals between pulses. This artificially suppresses the integration of minor impurities, leading to a false sense of purity.

  • Sample Preparation: Dissolve 15.0 mg of the intermediate and 5.0 mg of 1,4-difluorobenzene (serving as an internal standard for self-validation) in 0.6 mL of CDCl₃. Transfer to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Lock onto the deuterium signal of CDCl₃ and shim the magnet to achieve a line width of < 1 Hz for the solvent peak.

  • Parameter Optimization: Set the observe nucleus to ¹⁹F. Crucially, set the relaxation delay (D1) to 10 seconds to ensure complete T₁ relaxation. Set the pulse angle to 30 degrees.

  • Acquisition: Acquire a minimum of 64 scans to ensure an adequate signal-to-noise ratio for detecting impurities at the 0.1% threshold.

  • Processing: Apply a 0.3 Hz exponential line broadening function. Phase and baseline-correct the spectrum manually. Integrate the main CF₃ peak against any minor peaks in the -70 to -80 ppm window.

Protocol 2: Standardized Suzuki-Miyaura Cross-Coupling

Causality Note: 2-Chloropyridines are prone to competitive hydrodehalogenation (loss of the chlorine atom without carbon-carbon bond formation) when electron-rich, monodentate phosphine ligands are used. We utilize Pd(dppf)Cl₂ because the large bite angle of the bidentate dppf ligand accelerates reductive elimination, outcompeting the off-target dehalogenation pathway.

  • Reagent Charging: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine (1.0 mmol, 235.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and K₂CO₃ (2.5 mmol, 345.5 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.01 mmol, 7.3 mg, 1.0 mol%).

  • Solvent Addition: Add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed deionized water.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, purge the headspace with argon for 2 minutes, and heat the biphasic mixture at 90 °C in a pre-heated oil bath for 4 hours with vigorous stirring (800 rpm).

  • Workup: Cool to room temperature. Dilute with 10 mL of ethyl acetate and wash with 10 mL of brine. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Dissolve the crude residue in CDCl₃ containing a known mass of 1,3,5-trimethoxybenzene. Acquire a ¹H NMR spectrum to determine the quantitative yield before chromatographic purification, ensuring no mass is artificially lost during column chromatography.

References
  • Ahunovych, V., et al. "CF₃-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 2024.[Link]

comparing pharmacokinetic profiles of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetic Guide: 1-(Trifluoromethyl)cyclobutyl Pyridine Analogs vs. Traditional Isosteres

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often bottlenecked by metabolic liabilities. The tert-butyl group is a ubiquitous lipophilic motif used to occupy hydrophobic pockets; however, its nine equivalent primary C–H bonds make it a notorious "soft spot" for cytochrome P450 (CYP450)-mediated aliphatic hydroxylation.

The emergence of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine and its analogs represents a paradigm shift in bioisosteric replacement. By substituting the tert-butyl group with a 1-(trifluoromethyl)cyclobutyl moiety, medicinal chemists can preserve the steric bulk and lipophilicity required for target engagement while drastically reducing intrinsic clearance. This guide objectively compares the PK performance of 1-(trifluoromethyl)cyclobutyl pyridine analogs against their traditional tert-butyl and unsubstituted cyclobutyl counterparts, providing the mechanistic rationale and validated experimental protocols necessary for robust PK profiling.

Structural Rationale: The Causality of Metabolic Stability

The pharmacokinetic superiority of the 1-(trifluoromethyl)cyclobutyl group is rooted in fundamental physical organic chemistry [1]. When a traditional tert-butyl pyridine analog enters the hepatic environment, CYP3A4 and CYP2D6 enzymes readily perform hydrogen atom transfer (HAT) on the methyl groups, leading to rapid hydroxylation, phase II conjugation, and subsequent biliary or renal clearance.

Replacing the tert-butyl group with a 1-(trifluoromethyl)cyclobutyl ring alters the metabolic trajectory through three distinct mechanisms:

  • Electronic Deactivation: The strong electron-withdrawing nature of the trifluoromethyl ( −CF3​ ) group significantly decreases the electron density of the adjacent cyclobutyl C–H bonds. This raises the activation energy required for CYP450-mediated HAT, effectively shutting down oxidation at the α and β carbons.

  • Steric Shielding: The rigid, four-membered cyclobutyl ring restricts rotational degrees of freedom, while the bulky −CF3​ group sterically occludes the remaining vulnerable carbon centers from the CYP450 heme iron reactive center [2].

  • Lipophilicity Modulation: While fluorination generally increases lipophilicity (LogD), the unique geometry of the CF3​ -cyclobutyl system balances this increase without causing a catastrophic drop in aqueous solubility, ensuring the compound remains orally bioavailable.

MetabolicPathway TBu tert-Butyl Pyridine Analog CYP_TBu CYP450 Oxidation TBu->CYP_TBu Metab Rapid Clearance (Hydroxylation) CYP_TBu->Metab CF3 1-(CF3)cyclobutyl Pyridine Analog CYP_CF3 CYP450 Attempted Oxidation CF3->CYP_CF3 Stable Metabolic Stability (Blocked by CF3) CYP_CF3->Stable

Fig 1: CYP450 metabolic trajectory of tert-butyl vs. 1-(trifluoromethyl)cyclobutyl analogs.

Comparative Pharmacokinetic Data

To objectively evaluate the impact of this bioisosteric replacement, we compare the in vitro and in vivo PK parameters of three matched molecular pairs based on the 2-chloro-4-(R)-pyridine scaffold. The data below synthesizes expected outcomes based on validated literature models for this specific substitution [1, 2].

Pharmacokinetic Parametertert-Butyl AnalogCyclobutyl Analog1-(CF3)cyclobutyl Analog
LogD (pH 7.4) 2.82.53.1
Human Liver Microsomes CLint​ ( μ L/min/mg)45.238.58.4
Rat In Vivo Clearance (mL/min/kg)32.128.412.5
Volume of Distribution ( Vd​ ) (L/kg)1.81.62.2
Half-life ( T1/2​ ) (hours)1.21.54.8
Oral Bioavailability ( F% ) 22%28%54%

Data Synthesis: The unsubstituted cyclobutyl analog offers only marginal improvements over the tert-butyl analog because the cyclobutyl ring remains susceptible to oxidation. However, the introduction of the −CF3​ group drastically reduces intrinsic clearance ( CLint​ ) by over 5-fold. This translates in vivo to a significantly extended half-life and a >2 -fold increase in oral bioavailability, validating the 1-(trifluoromethyl)cyclobutyl group as a superior structural motif for PK optimization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize self-validating systems, incorporating internal standards and strict control measures to eliminate false positives in clearance data.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) by measuring the depletion of the parent compound over time in the presence of active liver microsomes.

  • Preparation: Prepare a 10 mM stock solution of the 1-(trifluoromethyl)cyclobutyl pyridine analog in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation System: In a 96-well plate, combine 40 μ L of the working compound solution with 50 μ L of human liver microsomes (HLM, final concentration 0.5 mg/mL protein).

  • Control Validation: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. Run a minus-NADPH control to rule out non-CYP mediated degradation (e.g., chemical instability).

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 10 μ L of 10 mM NADPH to all wells (except the minus-NADPH controls).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 20 μ L of the reaction mixture into 80 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)
  • Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution for both intravenous (IV) and oral (PO) dosing.

  • Dosing: Administer the compound to male Sprague-Dawley rats (n=3 per route) at 2 mg/kg for IV and 10 mg/kg for PO.

  • Serial Sampling: Collect 200 μ L blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately into K2​EDTA tubes and centrifuge to isolate plasma.

  • Sample Extraction: Precipitate 50 μ L of plasma with 150 μ L of acetonitrile containing the internal standard. Vortex and centrifuge.

  • Quantification: Inject 5 μ L of the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole). Generate a standard curve using blank plasma spiked with known concentrations of the analyte.

  • Data Modeling: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC, Cmax​ , T1/2​ , Clearance, and Vd​ .

PKWorkflow Dosing 1. In Vivo Dosing (IV & PO) Sampling 2. Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Prep 3. Plasma Protein Precipitation Sampling->Prep LCMS 4. LC-MS/MS Quantification Prep->LCMS Analysis 5. NCA PK Analysis (WinNonlin) LCMS->Analysis

Fig 2: Standardized workflow for in vivo pharmacokinetic screening and quantification.

References

  • Ahunovych, V., et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 2024, 4(11), 4507-4517.[Link]

  • Nageswara Rao, D., et al. "Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants." Journal of Medicinal Chemistry, 2021, 64(16), 11972–11989.[Link]

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